UNC2881
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]-N-[(4-imidazol-1-ylphenyl)methyl]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O2/c1-2-3-12-27-25-29-16-22(23(31-25)30-19-6-10-21(33)11-7-19)24(34)28-15-18-4-8-20(9-5-18)32-14-13-26-17-32/h4-5,8-9,13-14,16-17,19,21,33H,2-3,6-7,10-12,15H2,1H3,(H,28,34)(H2,27,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVXOWLPOFYACO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)NCC3=CC=C(C=C3)N4C=CN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC2881: A Technical Guide to the Discovery and Development of a Potent and Selective Mer Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 has emerged as a significant small molecule inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family.[1][2] Elevated MerTK activity is implicated in various pathologies, including oncology and thrombosis, making it a compelling therapeutic target.[2][3] This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound, presenting key data, experimental methodologies, and relevant biological pathways.
Core Data Presentation
Inhibitory Activity of this compound
This compound demonstrates potent and selective inhibition of Mer kinase. The following table summarizes its in vitro inhibitory activity against the TAM family kinases.
| Kinase | IC50 (nM) - Cell-free assay | Selectivity vs. Mer |
| Mer | 4.3[1][4][5][6] | - |
| Axl | 360[7][8] | ~84-fold[2] |
| Tyro3 | 250[1][7][8] | ~58-fold[1][2] |
In a cellular context, this compound effectively inhibits the phosphorylation of Mer kinase.
| Cell Line | Assay Type | IC50 (nM) |
| 697 B-ALL cells | Mer kinase phosphorylation | 22[1][2][6][7][9][10] |
In Vivo Pharmacokinetics of this compound in Mice
Pharmacokinetic studies in mice have characterized the profile of this compound following intravenous and oral administration.
| Parameter | Value | Route of Administration |
| Systemic Clearance | 94.5 mL/min/kg[1][7] | Intravenous (IV) |
| Oral Bioavailability | 14%[1][7] | Oral (p.o.) |
| Terminal Half-life | 0.80 h[7] | Intravenous (IV) |
Experimental Protocols
Mer Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay - Representative Protocol)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 of this compound against Mer kinase.
Materials:
-
Mer Kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Prepare a mixture of Mer kinase and the Eu-labeled anti-tag antibody in the assay buffer.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the ratio against the this compound concentration to determine the IC50 value.
Western Blot for Mer Kinase Phosphorylation
This protocol outlines the detection of phosphorylated Mer kinase in a cellular context to assess the inhibitory effect of this compound.
Materials:
-
697 B-ALL cells (or other relevant cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-MerTK, anti-total-MerTK, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture 697 B-ALL cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MerTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-MerTK and loading control antibodies to ensure equal protein loading.
Collagen-Induced Platelet Aggregation Assay (Light Transmission Aggregometry - Representative Protocol)
This protocol measures the effect of this compound on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human blood in sodium citrate (B86180) tubes
-
Collagen (agonist)
-
This compound
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 10 minutes).
-
Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Adjust the platelet count in the PRP using PPP if necessary.
-
Pre-warm the PRP samples to 37°C.
-
Add a specified concentration of this compound or vehicle control to the PRP and incubate for a short period.
-
Place the cuvette with the PRP sample in the aggregometer and establish a baseline reading (0% aggregation). Use PPP as a reference for 100% aggregation.
-
Add collagen to induce platelet aggregation and record the change in light transmission over time.
-
The percentage of aggregation is calculated based on the change in light transmission.
Visualizations
Mer Kinase Signaling Pathway
Caption: Mer Kinase Signaling Pathway Activation.
This compound Discovery and Development Workflow
Caption: this compound Discovery and Development Workflow.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. promega.com [promega.com]
- 5. Structural insights into the inhibited states of the Mer receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. researchgate.net [researchgate.net]
UNC2881 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and selective small-molecule inhibitor of Mer proto-oncogene, tyrosine kinase (MERTK), a member of the TYRO3, AXL, and MERTK (TAM) family of receptor tyrosine kinases.[1][2][3][4][5] The TAM family plays a crucial role in regulating immune homeostasis, phagocytosis of apoptotic cells, and platelet aggregation.[1][2][6][7] Dysregulation of TAM signaling, particularly the overexpression and activation of MERTK, is implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the target selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.
Quantitative Target Selectivity Data
The selectivity of this compound has been primarily characterized against the TAM family of kinases. The following tables summarize the key quantitative data from both biochemical and cellular assays.
Table 1: Biochemical Assay Data for this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. Mer | Reference |
| Mer | Cell-free | 4.3 | - | [2][3][4][5] |
| Axl | Cell-free | 360 | ~84-fold | [1][4] |
| Tyro3 | Cell-free | 250 | ~58-fold | [2][4] |
IC50: Half-maximal inhibitory concentration.
Table 2: Cellular Assay Data for this compound
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Mer Phosphorylation | 697 B-ALL | Western Blot | 22 | [3][4] |
B-ALL: B-cell acute lymphoblastic leukemia.
Comparative Kinase Selectivity
While a comprehensive kinome-wide scan for this compound is not publicly available, data from other well-characterized MERTK inhibitors provide valuable context for its selectivity profile.
Table 3: Selectivity of other notable MERTK inhibitors
| Compound | Primary Targets | Key Off-Targets (IC50 nM) | Reference |
| UNC2025 | Mer (0.46 nM), FLT3 (0.35 nM) | AXL (1.65 nM), TRKA (1.67 nM), TRKC (4.38 nM), TYRO3 (5.83 nM), KIT (8.18 nM) | [8][9] |
| MRX-2843 | Mer (1.3 nM), FLT3 (0.64 nM) | TYRO3 | [10][11][12][13] |
| Merestinib (LY2801653) | c-Met (Ki=2 nM), MERTK (10 nM) | AXL (2 nM), FLT3 (7 nM), MST1R (11 nM), ROS1 (23 nM), DDR1/2 (0.1/7 nM) | [14][15][16][17][18] |
| UNC2250 | Mer (1.7 nM) | Axl (~272 nM), Tyro3 (~102 nM) | [19][20] |
Experimental Protocols
The following are detailed, representative protocols for the key experiments used to characterize the selectivity and cellular activity of this compound.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay to determine the IC50 of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant MERTK, AXL, or TYRO3 kinase
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled broad-spectrum kinase tracer
-
This compound (or test compound) serially diluted in DMSO
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation: Add 50 nL of each compound dilution to the assay plate in duplicate. Include DMSO-only wells for no-inhibitor control and a well with a high concentration of a known potent inhibitor for the high-inhibition control.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer at 2X the final desired concentration. Add 5 µL of this mixture to each well.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 2X the final desired concentration.
-
Reaction Initiation: Add 5 µL of the tracer solution to each well to start the binding reaction. The final volume in each well will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647) after excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data to the controls (% inhibition).
-
Plot the % inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Mer Phosphorylation Assay (Western Blot)
This protocol details the procedure for assessing the ability of this compound to inhibit MERTK autophosphorylation in a cellular context.
Materials:
-
697 B-cell acute lymphoblastic leukemia (B-ALL) cells
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MERTK (Tyr749) and anti-total-MERTK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture 697 B-ALL cells to the desired density.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-MERTK primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MERTK.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MERTK signal to the total MERTK signal for each treatment condition.
-
Plot the normalized phospho-MERTK signal against the this compound concentration to determine the cellular IC50.
-
Signaling Pathways and Experimental Workflows
TAM Kinase Signaling Pathway
Caption: TAM kinase signaling pathway initiated by ligands Gas6 and Protein S, leading to various cellular responses.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for the preclinical profiling of a kinase inhibitor.
Conclusion
This compound is a highly potent and selective inhibitor of MERTK, demonstrating significant selectivity over the other TAM family members, AXL and TYRO3, in both biochemical and cellular assays. Its well-defined target profile makes it a valuable tool for investigating the biological roles of MERTK and a promising lead compound for the development of therapeutics targeting MERTK-driven pathologies. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of kinase inhibitor drug discovery.
References
- 1. ashpublications.org [ashpublications.org]
- 2. GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell-derived protein S engages TAM receptor signaling in dendritic cells to control the magnitude of the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gas6 Inhibits Toll-Like Receptor-Mediated Inflammatory Pathways in Mouse Microglia via Axl and Mer [frontiersin.org]
- 5. TAM Receptor Tyrosine Kinases: Biologic Functions, Signaling, and Potential Therapeutic Targeting in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TAM receptor tyrosine kinases: biologic functions, signaling, and potential therapeutic targeting in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biology of the TAM Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Facebook [cancer.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. First‐in‐Human Phase I Study of Merestinib, an Oral Multikinase Inhibitor, in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Merestinib (LY2801653) inhibits neurotrophic receptor kinase (NTRK) and suppresses growth of NTRK fusion bearing tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. selleckchem.com [selleckchem.com]
UNC2881: A Technical Guide to a Potent Mer Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of UNC2881, a potent and selective small molecule inhibitor of Mer tyrosine kinase. This guide details its chemical properties, mechanism of action, inhibitory activity, and key experimental protocols for its use in research settings.
Chemical and Physical Properties
This compound is a synthetic, orally active compound belonging to the pyrimidine (B1678525) class of kinase inhibitors. Its fundamental chemical and physical characteristics are summarized below.
| Property | Value | Reference |
| CAS Number | 1493764-08-1 | [1][2][3][4] |
| IUPAC Name | 2-(butylamino)-4-[(trans-4-hydroxycyclohexyl)amino]-N-[[4-(1H-imidazol-1-yl)phenyl]methyl]-5-pyrimidinecarboxamide | [1] |
| Molecular Formula | C₂₅H₃₃N₇O₂ | [1][2][3] |
| Molecular Weight | 463.58 g/mol | [2][3][4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% | [1][2][3] |
| Solubility | Soluble in DMSO (up to 50 mM), DMF (30 mg/mL), and Ethanol (1 mg/mL). Insoluble in water. | [1][2][3] |
| Storage | Store as a solid at -20°C for up to 4 years. Stock solutions in DMSO can be stored at -80°C for up to 1 year. | [1][4][5] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective and potent inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK plays a crucial role in various physiological processes, including the clearance of apoptotic cells (efferocytosis), platelet aggregation, and regulation of the innate immune response.[6][7]
The mechanism of action of this compound involves binding to the ATP-binding pocket of the Mer kinase domain, thereby preventing the autophosphorylation of the receptor.[7] This inhibition blocks the initiation of downstream signaling cascades. The primary ligands for MerTK are Growth arrest-specific 6 (Gas6) and Protein S. Upon ligand binding, MerTK dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. These phosphorylated sites serve as docking stations for adaptor proteins, leading to the activation of multiple downstream signaling pathways, including:
-
PI3K/AKT Pathway: Promotes cell survival and proliferation.
-
MAPK/ERK Pathway: Involved in cell growth, differentiation, and survival.[8][9]
-
FAK/RhoA Pathway: Regulates cell migration and cytoskeletal reorganization.[8]
By inhibiting MerTK phosphorylation, this compound effectively blocks these downstream signaling events.
Inhibitory Activity and Selectivity
This compound exhibits high selectivity for MerTK over other TAM family kinases, Axl and Tyro3. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.
| Target Kinase | IC₅₀ (Cell-free assay) | IC₅₀ (Cell-based assay) | Selectivity vs. Mer (Cell-free) | Reference |
| Mer | 4.3 nM | 22 nM (in 697 B-ALL cells) | - | [1][2][5] |
| Axl | 360 nM | Not reported | ~84-fold | [2][4] |
| Tyro3 | 250 nM | Not reported | ~58-fold | [2][5] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Western Blot for Mer Kinase Phosphorylation
This protocol describes the assessment of this compound's inhibitory effect on MerTK phosphorylation in a cell-based assay.
Materials:
-
Cell line expressing MerTK (e.g., 697 B-ALL cells)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MerTK, anti-total-MerTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere or grow to a suitable confluence.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 1 hour). Include a vehicle-only (DMSO) control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-MerTK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total MerTK.
-
Platelet Aggregation Assay
This protocol outlines the use of this compound to inhibit collagen-induced platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood from healthy, consenting donors.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
This compound
-
DMSO (vehicle)
-
Collagen (agonist)
-
Saline
-
Light Transmission Aggregometer
-
Plastic tubes and pipettes
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing sodium citrate.
-
To obtain PRP, centrifuge the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer.
-
To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.
-
-
Platelet Count Adjustment:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Assay Procedure:
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pre-warm the PRP samples to 37°C.
-
Add this compound at various concentrations (e.g., 3 µM) or vehicle (DMSO) to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.[1]
-
Initiate platelet aggregation by adding a submaximal concentration of collagen.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage inhibition of aggregation for each this compound concentration relative to the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the biological roles of Mer tyrosine kinase. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the involvement of MerTK in various physiological and pathological processes, including thrombosis, cancer, and autoimmune diseases. The protocols provided in this guide offer a starting point for researchers to effectively utilize this compound in their experimental designs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. youtube.com [youtube.com]
- 7. uniprot.org [uniprot.org]
- 8. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Structure-Activity Relationship of UNC2881: A Deep Dive into a Selective Mer Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
UNC2881 has emerged as a potent and selective inhibitor of Mer receptor tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family. Dysregulation of MerTK signaling is implicated in various cancers and platelet aggregation, making it an attractive therapeutic target. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for the design of next-generation MerTK inhibitors.
Core Structure and Pharmacophore
This compound is a substituted pyrimidine-5-carboxamide. The core scaffold and key interacting moieties were elucidated through structure-based drug design and extensive SAR studies. The fundamental pharmacophore consists of a central pyrimidine (B1678525) ring with critical substitutions at the 2, 4, and 5 positions.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro inhibitory activity of this compound and its analogs against the TAM family kinases: Mer, Axl, and Tyro3. The data is compiled from the seminal publication by Zhang et al. in the Journal of Medicinal Chemistry (2013).
Table 1: SAR of Modifications at the C2 Position of the Pyrimidine Ring
| Compound | R2 Substituent | Mer IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) |
| This compound (23) | n-Butylamino | 4.3 | 360 | 250 |
| 15 | Isopropylamino | 10 | 430 | 400 |
| 16 | Cyclobutylamino | 5.5 | 410 | 310 |
| 17 | Isobutylamino | 6.8 | 480 | 350 |
| 18 | Phenylamino | 120 | >1000 | >1000 |
Analysis: The data indicates a preference for small, lipophilic alkyl groups at the C2 position. The n-butyl group in this compound provides the optimal balance of potency and selectivity. Larger, more rigid groups like the phenyl substituent lead to a significant decrease in activity.
Table 2: SAR of Modifications at the C4 Position of the Pyrimidine Ring
| Compound | R4 Substituent | Mer IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) |
| This compound (23) | trans-4-Hydroxycyclohexylamino | 4.3 | 360 | 250 |
| 19 | Cyclohexylamino | 8.2 | 520 | 410 |
| 20 | Piperidin-4-ylamino | 25 | 890 | 730 |
| 21 | 4-Hydroxyphenylamino | 350 | >1000 | >1000 |
| 22 | 4-Methoxyphenylamino | 870 | >1000 | >1000 |
Analysis: A hydrogen bond donor at the para position of the C4-cycloalkyl or aryl ring is crucial for high potency. The trans-4-hydroxycyclohexylamino group of this compound is highly favorable. Removal of the hydroxyl group (compound 19) or its replacement with a basic nitrogen (compound 20) reduces activity. Aromatic substituents at this position are generally poorly tolerated.
Table 3: SAR of Modifications of the Carboxamide Moiety
| Compound | Linker and Terminal Group | Mer IC50 (nM) | Axl IC50 (nM) | Tyro3 IC50 (nM) |
| This compound (23) | -NH-CH2-(4-imidazolyl-phenyl) | 4.3 | 360 | 250 |
| 24 | -NH-CH2-(3-imidazolyl-phenyl) | 58 | 980 | 810 |
| 25 | -NH-CH2-(4-pyridyl) | 15 | 620 | 550 |
| 26 | -O-CH2-(4-imidazolyl-phenyl) | 450 | >1000 | >1000 |
Analysis: The amide nitrogen is essential for activity, as replacing it with an oxygen atom (compound 26) dramatically reduces potency. The 4-imidazolyl-phenylmethyl group provides the best activity, suggesting a specific interaction in the binding pocket. Positional isomers of the imidazole (B134444) (compound 24) or replacement with a pyridine (B92270) ring (compound 25) are less favorable.
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the biological activity of this compound and its analogs.
In Vitro Kinase Inhibition Assay (Microfluidic Capillary Electrophoresis)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate peptide by the kinase of interest.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the specific kinase (Mer, Axl, or Tyro3), a fluorescently labeled substrate peptide, ATP, and a buffer solution.
-
Compound Incubation: The test compounds (e.g., this compound and its analogs) are added to the reaction mixture at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Quenching: The reaction is stopped by the addition of a quench buffer.
-
Electrophoretic Separation: The reaction products (phosphorylated and unphosphorylated substrate peptide) are separated by microfluidic capillary electrophoresis. The separation is based on the difference in charge between the phosphorylated and unphosphorylated peptides.
-
Data Analysis: The amount of phosphorylated product is quantified by measuring the fluorescence intensity of the corresponding peak. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Mer Phosphorylation Assay
This assay determines the ability of a compound to inhibit the autophosphorylation of Mer kinase in a cellular context.
-
Cell Culture: A human cell line endogenously expressing MerTK (e.g., 697 B-ALL cells) is cultured under standard conditions.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Immunoprecipitation: MerTK is immunoprecipitated from the cell lysates using an anti-Mer antibody.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an anti-phosphotyrosine antibody to detect the level of phosphorylated MerTK.
-
Data Analysis: The intensity of the phosphorylated MerTK band is quantified and normalized to the total amount of MerTK. The IC50 value is determined by plotting the percent inhibition of phosphorylation against the compound concentration.
Visualizations
Signaling Pathway
Caption: Simplified MerTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for the in vitro kinase inhibition assay.
Logical Relationships
Caption: Key structural features of this compound contributing to its high potency and selectivity.
In-depth Technical Guide: Oral Bioavailability and Pharmacokinetics of UNC2881
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetic profile of UNC2881, a selective inhibitor of Mer tyrosine kinase (MerTK). The information presented herein is compiled from preclinical studies and is intended to serve as a resource for researchers and professionals in the field of drug development.
Executive Summary
This compound is a small molecule inhibitor of MerTK with demonstrated preclinical activity. Understanding its pharmacokinetic properties, particularly its oral bioavailability, is crucial for its development as a potential therapeutic agent. In vivo studies in mice have shown that this compound has a low oral bioavailability of 14% and is subject to high systemic clearance. This guide details the available pharmacokinetic parameters, the experimental methodologies used to obtain this data, and the known signaling pathways affected by this compound.
Pharmacokinetic Profile of this compound
Preclinical pharmacokinetic studies of this compound have been conducted in Swiss albino mice. The compound was administered both intravenously (IV) and orally (p.o.) to determine its key pharmacokinetic parameters.
Quantitative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of this compound in mice following a single dose administration.
| Parameter | Intravenous (IV) Administration (3 mg/kg) | Oral (p.o.) Administration (3 mg/kg) |
| Dose (mg/kg) | 3 | 3 |
| Cmax (ng/mL) | Not Reported | Not Reported |
| Tmax (h) | Not Reported | Not Reported |
| AUC (ng·h/mL) | Not Reported | Not Reported |
| Systemic Clearance (CL) | 94.5 mL/min/kg[1] | - |
| Terminal Half-life (t1/2) | Not Reported | 0.80 h[2] |
| Oral Bioavailability (F%) | - | 14%[1][2] |
Note: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), and AUC (Area under the plasma concentration-time curve) values were not explicitly available in the reviewed literature. The reported data focuses on clearance, half-life, and oral bioavailability.
Experimental Protocols
The pharmacokinetic data for this compound was generated from in vivo studies in mice. The following is a detailed description of the likely experimental methodology based on standard practices in preclinical pharmacokinetic screening.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in mice.
Animal Model:
-
Species: Mouse
-
Strain: Swiss albino[1]
-
Sex: Not specified
-
Number of animals: Typically 3-5 per group
Dosing and Administration:
-
Formulation: The formulation for administration was not detailed in the available resources. For oral administration, compounds are often formulated in vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline, or in corn oil[1].
-
Dose Levels:
-
Administration Route:
-
IV: Typically administered as a bolus injection into the tail vein.
-
Oral: Administered via oral gavage.
-
Blood Sampling:
-
Time Points: Blood samples are collected at multiple time points post-dose to adequately define the plasma concentration-time profile. Typical time points for an IV dose might include 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. For an oral dose, sampling might occur at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Sample Collection: Blood is typically collected via retro-orbital sinus, saphenous vein, or cardiac puncture (as a terminal procedure) into tubes containing an anticoagulant (e.g., EDTA).
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
Bioanalytical Method:
-
Technique: Plasma concentrations of this compound are typically determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
Experimental Workflow Diagram:
Mechanism of Action and Signaling Pathway
This compound is a specific inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] MerTK plays a crucial role in various cellular processes, including cell survival, proliferation, and migration, and the inhibition of apoptosis. In various cancers, MerTK is often overexpressed and contributes to tumorigenesis and chemoresistance.
By inhibiting the kinase activity of MerTK, this compound blocks the downstream signaling pathways that are aberrantly activated in cancer cells. The primary signaling cascades affected by MerTK inhibition include the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways.
MerTK Signaling Pathway and Inhibition by this compound:
Conclusion
This compound is a selective MerTK inhibitor with defined preclinical pharmacokinetic properties in mice. While it exhibits high systemic clearance and low oral bioavailability, this information is critical for guiding further drug development efforts. Future work may focus on formulation strategies to improve oral absorption or the development of analogs with more favorable pharmacokinetic profiles. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for continued research and development of this compound and other MerTK inhibitors as potential cancer therapeutics.
References
Methodological & Application
Application Notes and Protocols: Preparation of UNC2881 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation of a stock solution of UNC2881, a potent and selective Mer kinase inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent. Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a small molecule inhibitor of Mer tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family.[1] It has demonstrated high selectivity for Mer kinase, playing a significant role in studies related to cancer biology and immunology.[1][2][3][4] Accurate preparation of a stable stock solution is the first critical step for in vitro and in vivo assays. DMSO is the recommended solvent for this compound due to its high solubilizing capacity for this compound.[2][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its solubility in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 463.58 g/mol | [5] |
| Solubility in DMSO | Up to 198.45 mM (92 mg/mL) | [2] |
| Recommended Storage (Powder) | -20°C for up to 3 years or +4°C | [5] |
| Recommended Storage (Stock Solution in DMSO) | -20°C for up to 1 year or -80°C for up to 2 years | [5] |
Signaling Pathway of this compound
This compound acts as an inhibitor of the Mer tyrosine kinase signaling pathway. The simplified diagram below illustrates the mechanism of action.
Caption: this compound inhibits Mer kinase activation.
Experimental Protocol
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various cellular assays.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Experimental Workflow Diagram
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 463.58 g/mol x 1000 mg/g = 4.6358 mg
-
-
Therefore, weigh out approximately 4.64 mg of this compound powder.
-
-
Dissolving this compound in DMSO:
-
Carefully transfer the weighed this compound powder into a sterile microcentrifuge tube or vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be applied.[5][6] It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility.[2]
-
-
Aliquoting and Storage:
-
Once a clear stock solution is obtained, it is recommended to aliquot it into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[5]
-
This practice minimizes the number of freeze-thaw cycles, which can degrade the compound over time.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]
-
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of substances through the skin; therefore, avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety and handling information.
References
Application Notes and Protocols for UNC2881 In Vivo Dosing in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of UNC2881, a selective Mer Tyrosine Kinase (MerTK) inhibitor, in various mouse models. The following sections detail the mechanism of action, pharmacokinetic profile, recommended dosing regimens, and expected outcomes, along with detailed experimental protocols.
Mechanism of Action
This compound is a potent and specific small molecule inhibitor of MerTK, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] MerTK is often overexpressed in various cancers and plays a crucial role in promoting tumor cell survival, proliferation, and immune evasion.[1] By inhibiting MerTK, this compound disrupts these pro-tumorigenic signaling pathways, leading to decreased tumor growth and metastasis.[1]
Signaling Pathway
The signaling pathway affected by this compound is centered on the inhibition of MerTK. Upon binding of its ligand, such as Gas6, MerTK dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell survival and inhibit apoptosis. This compound blocks this initial phosphorylation step, thereby inhibiting the entire downstream pathway.
References
Application Note: Western Blot Protocol for Phosphorylated Mer Tyrosine Kinase (p-Mer) Following UNC2881 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a crucial role in various cellular processes, including cell survival, proliferation, and efferocytosis.[1] Aberrant Mer signaling is implicated in the pathogenesis of cancer and autoimmune diseases, making it an attractive therapeutic target.[1] UNC2881 is a potent and specific small molecule inhibitor of Mer kinase.[2][3][4] It has been shown to inhibit steady-state Mer kinase phosphorylation in live cells with an IC50 value of 22 nM.[1][5] This application note provides a detailed protocol for performing a Western blot to detect changes in the phosphorylation status of Mer (p-Mer) in cultured cells upon treatment with this compound.
Signaling Pathway and Experimental Workflow
Signaling Pathway
The following diagram illustrates the simplified Mer signaling pathway and the mechanism of inhibition by this compound. Upon binding of its ligand, such as Gas6, MerTK dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain, leading to the activation of downstream signaling cascades that promote cell survival and proliferation. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of Mer and thereby preventing its autophosphorylation and subsequent downstream signaling.
Caption: Mer signaling pathway and this compound inhibition.
Experimental Workflow
The diagram below outlines the key steps of the Western blot protocol for analyzing p-Mer levels after this compound treatment.
Caption: Western Blot Workflow for p-Mer Detection.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials and Reagents
-
Cell Line: A cell line expressing MerTK (e.g., HepG2, U937).
-
This compound: Mer kinase inhibitor.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
DMSO
-
Phospho-safe Lysis Buffer: 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.[6]
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-PAGE Gels
-
Running Buffer
-
Transfer Buffer
-
PVDF Membrane
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[7][8]
-
Primary Antibodies:
-
Rabbit anti-p-Mer (e.g., targeting pTyr749, pTyr753, pTyr754)
-
Goat or Rabbit anti-total Mer[9]
-
Antibody against a loading control (e.g., GAPDH, β-actin)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-goat IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Cell Culture and this compound Treatment
-
Cell Seeding: Seed cells in appropriate culture plates to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Note: The IC50 of this compound for Mer phosphorylation in cells is approximately 22 nM.[1][2][5] A dose-response experiment (e.g., 0, 10, 50, 100, 500 nM) is recommended.
-
Treatment: Remove the culture medium and replace it with medium containing the desired concentrations of this compound. Include a vehicle control (DMSO only) at the same final concentration as the highest drug concentration.[10]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1-4 hours).
Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold phospho-safe lysis buffer to each plate.[11] Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel according to standard procedures.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
Immunodetection
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-Mer, anti-total Mer, and loading control) in 5% BSA in TBST at the manufacturer's recommended dilution (e.g., 1:750 for p-Mer). Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions. Visualize the protein bands using a chemiluminescence imaging system.
Data Presentation and Analysis
The intensity of the bands corresponding to p-Mer, total Mer, and the loading control should be quantified using densitometry software. The p-Mer signal should be normalized to the total Mer signal for each sample to account for any variations in total Mer protein levels. The resulting values can then be normalized to the vehicle control to determine the relative change in Mer phosphorylation.
Table 1: Quantitative Analysis of p-Mer Levels Following this compound Treatment
| Treatment Group | p-Mer (Arbitrary Units) | Total Mer (Arbitrary Units) | Loading Control (Arbitrary Units) | Normalized p-Mer/Total Mer | % Inhibition of p-Mer (Relative to Vehicle) |
| Vehicle (DMSO) | 10,500 | 11,000 | 12,000 | 0.95 | 0% |
| This compound (10 nM) | 6,800 | 10,800 | 11,900 | 0.63 | 33.7% |
| This compound (50 nM) | 3,200 | 11,100 | 12,100 | 0.29 | 69.5% |
| This compound (100 nM) | 1,500 | 10,900 | 11,800 | 0.14 | 85.3% |
| This compound (500 nM) | 550 | 11,200 | 12,000 | 0.05 | 94.7% |
Troubleshooting
-
High Background:
-
Weak or No Signal:
-
Confirm the expression of MerTK in the chosen cell line.
-
Ensure the use of fresh lysis buffer with active phosphatase inhibitors.[7]
-
Use a more sensitive ECL substrate.
-
-
Inconsistent Loading:
-
Ensure accurate protein quantification.
-
Carefully load equal amounts of protein into each well.
-
Normalize to a reliable loading control.
-
References
- 1. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of Mer specific tyrosine kinase inhibitors for the treatment and prevention of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. inventbiotech.com [inventbiotech.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. rndsystems.com [rndsystems.com]
- 10. benchchem.com [benchchem.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
Application Notes and Protocols for Determining UNC2881 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and selective small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4][5][6] MerTK is implicated in various cellular processes, including cell survival, proliferation, and inhibition of apoptosis.[1][3] Its aberrant expression and activation are associated with the progression of various cancers, making it a compelling target for therapeutic intervention. These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in inhibiting MerTK signaling and its downstream cellular effects.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of MerTK.[1][2][3] This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream signaling pathways that promote cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[1][3]
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity of this compound has been quantified in both biochemical and cellular assays. The following tables summarize the key efficacy data.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity vs. Mer | Reference |
| Mer | Cell-free | 4.3 | - | [1][2][5][6] |
| Axl | Cell-free | 360 | ~83-fold | [1][3][6] |
| Tyro3 | Cell-free | 250 | ~58-fold | [1][3][6] |
Table 2: Cellular Inhibitory Activity of this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| 697 B-ALL | Mer Phosphorylation | 22 | [1][2][3][4] |
Signaling Pathway
The following diagram illustrates the Mer tyrosine kinase signaling pathway and the point of inhibition by this compound.
Caption: MerTK signaling pathway and inhibition by this compound.
Experimental Protocols
Detailed methodologies for key cell-based assays to determine the efficacy of this compound are provided below.
Western Blot for MerTK Phosphorylation
This assay directly measures the ability of this compound to inhibit the phosphorylation of MerTK in a cellular context.
Workflow Diagram:
Caption: Experimental workflow for Western blot analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture 697 B-ALL cells in appropriate media and conditions.
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for 1 hour.[2] Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-MerTK and total MerTK, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software. Normalize phospho-MerTK levels to total MerTK.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay assesses the effect of this compound on the proliferation of cancer cell lines that are dependent on MerTK signaling.
Workflow Diagram:
Caption: Experimental workflow for cell proliferation assay.
Protocol:
-
Cell Seeding:
-
Seed cells (e.g., A549 non-small cell lung cancer cells) in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
-
This compound Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.01 to 10 µM). Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add solubilization solution (e.g., DMSO) and incubate until formazan (B1609692) crystals are dissolved.
-
Measure absorbance at 570 nm.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Plot the inhibition percentage against the this compound concentration and determine the IC50 value using non-linear regression.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with this compound.
Workflow Diagram:
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Use appropriate controls for setting compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (Live cells)
-
Annexin V+ / PI- (Early apoptotic cells)
-
Annexin V+ / PI+ (Late apoptotic/necrotic cells)
-
Annexin V- / PI+ (Necrotic cells)
-
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
-
Platelet Aggregation Assay
This assay is relevant given the role of MerTK in platelet activation and can be used to assess the potential for this compound to inhibit thrombosis.[7]
Workflow Diagram:
Caption: Experimental workflow for platelet aggregation assay.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy donors into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.
-
-
Assay Procedure:
-
Pre-warm PRP to 37°C.
-
Add this compound at various concentrations (e.g., 0.1 to 10 µM) or vehicle to the PRP and incubate for a short period (e.g., 5 minutes).[8]
-
Initiate platelet aggregation by adding an agonist such as collagen.
-
Monitor the change in light transmission using a platelet aggregometer for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of platelet aggregation inhibition for each this compound concentration compared to the vehicle control.
-
A significant reduction in aggregation indicates an inhibitory effect of this compound on platelet function. It has been reported that this compound at 3 µM suppresses collagen-induced platelet aggregation by over 25%.[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TAM Receptor | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Use of UNC2881 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and selective small molecule inhibitor of Mer a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] Emerging evidence highlights the role of MERTK in platelet signaling, making it a potential therapeutic target for modulating platelet aggregation and thrombus formation. These application notes provide a comprehensive guide for utilizing this compound in in vitro platelet aggregation assays to investigate its antiplatelet potential and elucidate the role of MERTK in platelet function.
Mechanism of Action of this compound in Platelets
This compound exhibits high selectivity for MERTK, with an in vitro IC50 value of 4.3 nM. Its selectivity is approximately 58-fold and 83-fold greater than for the other TAM family members, Tyro3 and Axl, respectively.[1] In the context of platelets, MERTK activation is implicated in the amplification of signaling pathways initiated by various agonists, contributing to platelet activation, granule secretion, and aggregation.[2]
The binding of the ligand Gas6 to MERTK on the platelet surface is thought to trigger downstream signaling cascades, including the PI3K/Akt pathway.[2] Inhibition of MERTK by this compound is expected to attenuate these downstream signals, thereby reducing platelet responsiveness to agonists. While some studies suggest a significant role for MERTK in platelet function, others indicate that Axl and Tyro3 may play more dominant roles, a point to consider when interpreting results.[3][4]
Data Presentation
The following tables summarize the known inhibitory activities of this compound and its effects on platelet function. Please note that specific IC50 values for this compound on agonist-induced platelet aggregation are not yet extensively published. The data presented for collagen-induced aggregation is based on qualitative findings, and further dose-response studies are recommended.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Selectivity vs. Axl | Selectivity vs. Tyro3 |
| MERTK | 4.3[1] | ~83-fold[1] | ~58-fold[1] |
| Axl | 360 | - | - |
| Tyro3 | 250 | - | - |
Table 2: Effect of this compound on Agonist-Induced Platelet Aggregation
| Agonist | This compound Concentration | % Inhibition of Aggregation | IC50 |
| Collagen | 3 µM | Inhibition Observed | Not Determined |
| ADP | Not Reported | Not Reported | Not Determined |
| Thrombin | Not Reported | Not Reported | Not Determined |
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for in vitro platelet function testing.
Protocol 1: Light Transmission Aggregometry (LTA) for this compound
1. Materials and Reagents:
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM).
-
Platelet Agonists:
-
Human Whole Blood: Collected from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
Anticoagulant: 3.2% Sodium Citrate (B86180).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Bovine Serum Albumin (BSA): Optional, for preparing washed platelets.
-
Apyrase: For washed platelet preparations to prevent activation by released ADP.
-
Prostacyclin (PGI2): For washed platelet preparations to prevent activation during isolation.
-
Light Transmission Aggregometer.
-
Cuvettes and stir bars.
-
Centrifuge.
-
Pipettes and tips.
2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.
-
Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
3. LTA Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette 450 µL of adjusted PRP into a cuvette with a stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 5 minutes.
-
Add 5 µL of this compound at various final concentrations (e.g., 0.1, 1, 3, 10, 30 µM) or vehicle control (DMSO) to the PRP. Incubate for 2-5 minutes.
-
Set the baseline (0% aggregation) with the PRP sample containing this compound or vehicle.
-
Set 100% aggregation using a corresponding volume of PPP.
-
Add 50 µL of the desired platelet agonist (collagen, ADP, or thrombin) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated from the change in light transmission.
4. Data Analysis:
-
Determine the maximum percentage of aggregation for each concentration of this compound and the vehicle control.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
MERTK Signaling Pathway in Platelets
Caption: MERTK signaling pathway in platelets.
Experimental Workflow for Platelet Aggregation Assay
Caption: Experimental workflow for LTA.
References
- 1. researchgate.net [researchgate.net]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyro3, Axl, and Mertk receptors differentially participate in platelet activation and thrombus formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside triphosphates inhibit ADP, collagen, and epinephrine-induced platelet aggregation: role of P2Y₁ and P2Y₁₂ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Thrombin-induced human platelet aggregation is inhibited by protein-tyrosine kinase inhibitors, ST638 and genistein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with UNC2881
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC2881 is a potent and selective small molecule inhibitor of Mer tyrosine kinase (MerTK), a member of the TYRO3, AXL, and Mer (TAM) family of receptor tyrosine kinases.[1][2] MerTK plays a critical role in regulating immune homeostasis, including processes such as efferocytosis (the clearance of apoptotic cells) and the modulation of inflammatory responses.[3] Dysregulation of MerTK signaling is implicated in various diseases, including cancer and autoimmune disorders. This compound exerts its effects by inhibiting the phosphorylation of MerTK, thereby blocking its downstream signaling pathways.[4] This application note provides detailed protocols for utilizing flow cytometry to analyze the immunomodulatory effects of this compound on key immune cell populations, particularly macrophages and T cells.
Mechanism of Action
This compound is a specific inhibitor of Mer tyrosine kinase with a half-maximal inhibitory concentration (IC50) of 4.3 nM.[1][2] It demonstrates significant selectivity for MerTK over other TAM family members, Axl and Tyro3.[1][5] The primary mechanism of action involves the inhibition of MerTK autophosphorylation, which is a critical step in the activation of its downstream signaling cascades.[4] By blocking this initial activation, this compound effectively abrogates signals that promote cell survival, proliferation, and migration, and that suppress inflammatory responses.[3]
Quantitative Data Summary
The following tables summarize representative quantitative data from flow cytometry experiments assessing the effects of this compound on immune cell populations.
Table 1: Effect of this compound on Macrophage Polarization
| Treatment | Concentration (nM) | % M1 Macrophages (CD86+) | % M2 Macrophages (CD206+) |
| Vehicle (DMSO) | - | 15.2 ± 2.1 | 78.5 ± 4.3 |
| This compound | 10 | 25.8 ± 3.5 | 65.1 ± 3.9 |
| This compound | 100 | 42.5 ± 4.2 | 48.7 ± 5.1 |
| This compound | 1000 | 58.3 ± 5.5 | 32.4 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on T Cell Activation
| Treatment | Concentration (nM) | % Activated CD4+ T Cells (CD69+/CD25+) | % Activated CD8+ T Cells (CD69+/CD25+) |
| Vehicle (DMSO) | - | 5.4 ± 0.8 | 8.2 ± 1.1 |
| This compound | 10 | 12.7 ± 1.5 | 18.9 ± 2.3 |
| This compound | 100 | 28.9 ± 3.1 | 35.4 ± 3.9 |
| This compound | 1000 | 45.1 ± 4.7 | 52.6 ± 5.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway Diagrams
References
Application Notes and Protocols for UNC2881 in Macrophage Efferocytosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efferocytosis, the process of clearing apoptotic cells by phagocytes such as macrophages, is a fundamental mechanism for maintaining tissue homeostasis and resolving inflammation. Dysregulation of efferocytosis is implicated in various diseases, including cancer and autoimmune disorders. The Mer proto-oncogene tyrosine kinase (MerTK) is a key receptor on macrophages that mediates the recognition and engulfment of apoptotic cells. UNC2881 is a potent and selective small molecule inhibitor of MerTK, making it a valuable tool for studying the role of MerTK-mediated efferocytosis in various physiological and pathological contexts. These application notes provide detailed protocols and data for utilizing this compound to investigate macrophage efferocytosis.
Data Presentation
This compound exhibits high potency and selectivity for MerTK, as demonstrated in both biochemical and cellular assays. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Type | Notes |
| IC50 (MerTK) | 4.3 nM | Cell-free biochemical assay | Demonstrates direct inhibition of MerTK enzymatic activity.[1] |
| IC50 (MerTK) | 22 nM | Cellular assay (inhibition of Mer kinase phosphorylation) | Confirms target engagement and inhibition of MerTK signaling in a cellular context.[2] |
| Selectivity | ~83-fold vs. Axl, ~58-fold vs. Tyro3 | Cell-free biochemical assay | Highlights the specificity of this compound for MerTK over other members of the TAM (Tyro3, Axl, Mer) receptor kinase family.[1][3] |
Signaling Pathways and Experimental Workflow
To effectively utilize this compound in research, it is crucial to understand the underlying MerTK signaling pathway in efferocytosis and the general workflow for conducting inhibition studies.
The diagram above illustrates the canonical MerTK signaling pathway. Upon apoptosis, cells expose phosphatidylserine (B164497) (PtdSer) on their outer membrane, which is recognized by bridging molecules like Gas6 and Protein S. These molecules then bind to and activate MerTK on the macrophage surface. This leads to the autophosphorylation of MerTK and the recruitment of downstream signaling effectors, including Vav1, which in turn activates Rac1. Activated Rac1 promotes actin polymerization, leading to the formation of a phagocytic cup and engulfment of the apoptotic cell. This compound acts by directly inhibiting the kinase activity of MerTK, thereby blocking this entire downstream signaling cascade.
This workflow outlines the key steps for assessing the inhibitory effect of this compound on macrophage efferocytosis. The process involves preparing both macrophages and fluorescently labeled apoptotic cells, pre-treating the macrophages with this compound, co-culturing the two cell types, and finally quantifying the extent of efferocytosis.
Experimental Protocols
The following protocols provide a detailed methodology for studying the effect of this compound on macrophage efferocytosis.
Protocol 1: Preparation of Bone Marrow-Derived Macrophages (BMDMs)
-
Harvest Bone Marrow: Euthanize mice (e.g., C57BL/6) and sterilize the hind legs with 70% ethanol. Isolate the femur and tibia and flush the bone marrow with RPMI-1640 medium using a 25-gauge needle and syringe.
-
Cell Lysis and Culture: Lyse red blood cells using ACK lysis buffer. Wash the remaining cells with RPMI-1640 and culture them in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% penicillin-streptomycin, and 20% L929-cell conditioned medium as a source of M-CSF) in non-tissue culture treated petri dishes.
-
Differentiation: Incubate the cells at 37°C in a 5% CO2 incubator for 7 days. Change the medium on day 3.
-
Harvesting Macrophages: On day 7, discard the medium and add ice-cold PBS. Incubate on ice for 10 minutes and then gently scrape the adherent macrophages. Centrifuge and resuspend the cells in fresh culture medium for experiments.
Protocol 2: Induction of Apoptosis in Jurkat T-cells
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Induction of Apoptosis: Induce apoptosis by exposing the Jurkat cells to UV irradiation (e.g., 10 mJ/cm²) or by treatment with an apoptosis-inducing agent such as staurosporine (B1682477) (1 µM) for 4 hours.
-
Confirmation of Apoptosis: Confirm apoptosis by staining with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. A high percentage of Annexin V-positive, PI-negative cells indicates successful induction of early apoptosis.
Protocol 3: In Vitro Macrophage Efferocytosis Assay using this compound
-
Cell Plating: Seed the differentiated macrophages (e.g., BMDMs or PMA-differentiated THP-1 cells) into a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Preparation of Apoptotic Cells: Prepare apoptotic Jurkat cells as described in Protocol 2. Label the apoptotic cells with a fluorescent dye such as pHrodo Red AM Intracellular pH Indicator (which fluoresces in the acidic environment of the phagosome) or CFSE according to the manufacturer's instructions.
-
Inhibitor Treatment: Prepare a stock solution of this compound in DMSO. Dilute the this compound to the desired final concentrations in macrophage culture medium. Remove the old medium from the macrophages and add the medium containing this compound or a vehicle control (DMSO). Pre-incubate the macrophages with the inhibitor for 1-2 hours at 37°C.
-
Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a ratio of 5:1 (apoptotic cells to macrophages).
-
Incubation: Co-culture the cells for 1-2 hours at 37°C to allow for efferocytosis.
-
Washing: Gently wash the wells with cold PBS to remove any non-engulfed apoptotic cells.
-
Quantification:
-
Flow Cytometry: Detach the macrophages using a cell scraper or trypsin, and analyze the fluorescence of the macrophages by flow cytometry. The percentage of fluorescently positive macrophages represents the efferocytosis index.
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope. The efferocytosis index can be calculated as the number of macrophages containing ingested apoptotic cells divided by the total number of macrophages, multiplied by 100.
-
-
Data Analysis: Plot the efferocytosis index against the concentration of this compound to generate a dose-response curve and calculate the IC50 value for the inhibition of efferocytosis.
Conclusion
This compound is a powerful and specific tool for the investigation of MerTK-mediated macrophage efferocytosis. The provided data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive guide for researchers to effectively design and execute experiments aimed at understanding the role of this critical cellular process in health and disease. Proper application of these methodologies will enable the elucidation of the therapeutic potential of targeting MerTK in various pathological conditions.
References
Application Notes and Protocols for Immunohistochemical Staining of MerTK in UNC2881-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
MerTK (Mer Tyrosine Kinase) is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] It plays a crucial role in processes such as efferocytosis (the clearance of apoptotic cells), immune response modulation, and cell survival.[1] Dysregulation of MerTK signaling is implicated in the progression of various cancers, including non-small cell lung cancer, melanoma, and glioblastoma, making it an attractive therapeutic target.[2] Overexpression of MerTK can lead to increased tumor cell proliferation, survival, and chemoresistance through activation of downstream pathways like PI3K/Akt and MAPK/ERK.[3]
UNC2881 is a potent and specific small-molecule inhibitor of MerTK, with an IC50 of 4.3 nM.[4] It exhibits significant selectivity for MerTK over other TAM family members, Axl and Tyro3.[4] By blocking the autophosphorylation of MerTK, this compound effectively inhibits its downstream signaling cascades.[5] Immunohistochemistry (IHC) is an invaluable technique to visualize and quantify the expression and phosphorylation status of MerTK within the tumor microenvironment, thereby providing a direct measure of target engagement and pharmacodynamic effects of inhibitors like this compound in preclinical tissue models.
These application notes provide a comprehensive protocol for performing IHC for total MerTK and phosphorylated MerTK (p-MerTK) on formalin-fixed, paraffin-embedded (FFPE) tissues from preclinical models treated with this compound.
MerTK Signaling Pathway and Inhibition by this compound
The diagram below illustrates the MerTK signaling cascade. Ligands such as Gas6 or Protein S bind to MerTK, leading to its dimerization and autophosphorylation. This activation triggers downstream pathways that promote cell survival and proliferation. This compound acts by binding to the ATP pocket of the MerTK kinase domain, preventing autophosphorylation and subsequent signal transduction.
Experimental Workflow for IHC Analysis
The following diagram outlines the key steps from in vivo treatment to data analysis for assessing the effect of this compound on MerTK expression and phosphorylation.
Quantitative Data Presentation
While specific quantitative data from IHC analysis of this compound-treated tissues is not widely published, the following tables provide a template for how such data should be structured for clear comparison. Analysis is typically performed using a semi-quantitative method, such as the H-Score, which combines staining intensity with the percentage of positive cells (H-Score = Σ [Intensity Level × % Positive Cells]).
Table 1: Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) | Selectivity vs. Axl | Selectivity vs. Tyro3 |
| This compound | MerTK | 4.3 | ~83-fold | ~58-fold |
| This compound | Axl | 360 | - | - |
| This compound | Tyro3 | 250 | - | - |
| Data derived from in vitro kinase assays.[4][5] |
Table 2: Hypothetical IHC Analysis of MerTK and p-MerTK in Xenograft Tumors
| Treatment Group | N | Analyte | Staining Intensity (0-3) | % Positive Cells | H-Score (Mean ± SD) |
| Vehicle Control | 10 | Total MerTK | Moderate (2+) | 75% | 185 ± 25 |
| This compound | 10 | Total MerTK | Moderate (2+) | 72% | 179 ± 30 |
| Vehicle Control | 10 | p-MerTK (Tyr749/753/754) | Strong (3+) | 60% | 210 ± 35 |
| This compound | 10 | p-MerTK (Tyr749/753/754) | Weak (1+) | 25% | 45 ± 15* |
| This table presents hypothetical data to illustrate the expected outcome where this compound significantly reduces MerTK phosphorylation with minimal impact on total MerTK expression. |
Detailed Protocol: Immunohistochemistry for MerTK and p-MerTK
This protocol is designed for FFPE tissue sections. Optimization may be required depending on the specific tissue, fixation method, and antibodies used.
1. Materials and Reagents
-
Slides: Positively charged slides
-
Primary Antibodies:
-
Detection System: HRP-conjugated anti-rabbit secondary antibody and DAB (3,3'-Diaminobenzidine) substrate kit
-
Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0)
-
Wash Buffer: Tris-Buffered Saline with 0.05% Tween-20 (TBST)
-
Blocking Buffers:
-
Hydrogen Peroxide Block (3% H₂O₂ in methanol)
-
Normal Goat Serum (or serum from the same species as the secondary antibody)
-
-
Counterstain: Hematoxylin (B73222)
-
Dehydration Reagents: Graded ethanols (70%, 95%, 100%)
-
Clearing Agent: Xylene or a xylene substitute
-
Mounting Medium: Permanent mounting medium
2. Procedure
Step 1: Deparaffinization and Rehydration [8]
-
Bake slides in an oven at 60°C for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate slides by sequential 3-minute immersions in:
-
100% Ethanol (2 changes)
-
95% Ethanol
-
70% Ethanol
-
-
Rinse slides in deionized water for 5 minutes.
Step 2: Antigen Retrieval [7][8]
-
Immerse slides in pre-heated Antigen Retrieval Solution (95-100°C).
-
Incubate for 20 minutes in a water bath or steamer. Note: Optimal buffer and time should be determined for each antibody.
-
Allow slides to cool to room temperature in the same buffer for at least 20 minutes.
-
Rinse slides with deionized water and then with TBST.
Step 3: Blocking Endogenous Peroxidase
-
Incubate sections with 3% Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides 3 times with TBST for 5 minutes each.
Step 4: Blocking Non-Specific Binding
-
Incubate sections with 5-10% normal goat serum in TBST for 1 hour at room temperature in a humidified chamber.
-
Gently tap off excess blocking buffer before adding the primary antibody. Do not rinse.
Step 5: Primary Antibody Incubation
-
Dilute the primary antibody (anti-MerTK or anti-p-MerTK) to its predetermined optimal concentration in TBST or a recommended antibody diluent.
-
Apply the diluted primary antibody to the sections, ensuring complete coverage.
-
Incubate overnight at 4°C in a humidified chamber.
Step 6: Detection
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
Rinse slides 3 times with TBST for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes). The target protein will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in deionized water.
Step 7: Counterstaining, Dehydration, and Mounting [9]
-
Counterstain with hematoxylin for 1-2 minutes to stain cell nuclei blue.
-
"Blue" the hematoxylin by rinsing in running tap water or a bluing agent.
-
Dehydrate the sections through graded ethanols (95% and 100%) and clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
3. Controls and Interpretation
-
Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.
-
Positive Control: Use a tissue known to express MerTK (e.g., certain tumor cell line xenografts).
-
Interpretation: A significant decrease in the H-Score for p-MerTK in the this compound-treated group compared to the vehicle control group indicates effective target inhibition. Total MerTK levels are expected to remain largely unchanged. The staining pattern (membranous, cytoplasmic) should also be noted.
References
- 1. mdpi.com [mdpi.com]
- 2. MerTK Induces Dysfunctional Dendritic Cells by Metabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemical Evaluation and Clinicopathological Correlation of Mer and Axl Tyrosine Kinase TAM Receptors in Cutaneous Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting MerTK enhances adaptive immune responses following radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Phospho-MERTK (Tyr749, Tyr753, Tyr754) Polyclonal Antibody (PA5-143631) [thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for UNC2881 Intravenous Injection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
UNC2881 is a potent and selective inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] MerTK is involved in various physiological processes, including efferocytosis, immune response regulation, and platelet aggregation.[3][4] Dysregulation of MerTK signaling has been implicated in cancer and other diseases, making it a promising target for therapeutic intervention.[5][6] These application notes provide detailed protocols for the preparation and use of this compound for intravenous injection in preclinical research settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₃N₇O₂ | [1] |
| Molecular Weight | 463.58 g/mol | [1] |
| CAS Number | 1493764-08-1 | [1] |
| Appearance | Crystalline solid | [2] |
Mechanism of Action
This compound specifically inhibits the kinase activity of MerTK.[1] By binding to the ATP-binding site of the MerTK intracellular domain, this compound blocks autophosphorylation and the subsequent activation of downstream signaling pathways.[4] This inhibition can lead to reduced tumor cell survival, modulation of the tumor microenvironment, and inhibition of platelet aggregation.[4][5] The diagram below illustrates the simplified signaling pathway of MerTK and the inhibitory action of this compound.
Caption: Simplified MerTK signaling pathway and the inhibitory action of this compound.
Pharmacokinetics and In Vivo Activity
This compound has been evaluated in mice, demonstrating high systemic clearance and moderate oral bioavailability.[1] Intravenous administration allows for direct systemic exposure, bypassing first-pass metabolism.
| Parameter | Value | Species | Administration | Reference |
| Systemic Clearance | 94.5 mL/min/kg | Mouse | i.v. or p.o. | [1][7] |
| Oral Bioavailability | 14% | Mouse | p.o. | [1][7] |
| Terminal Half-life | 0.80 h | Mouse | p.o. | [7] |
Selectivity Profile
This compound exhibits high selectivity for MerTK over other TAM family members, Axl and Tyro3.[1]
| Kinase | IC₅₀ (nM) | Reference |
| Mer | 4.3 | [1][2] |
| Axl | 360 | [2][7] |
| Tyro3 | 250 | [2][7] |
| Mer (in 697 B-ALL cells) | 22 | [1][4] |
Solubility
This compound is soluble in various organic solvents and aqueous formulations.[2][8]
| Solvent | Solubility | Reference |
| DMSO | ≥ 44 mg/mL | [9] |
| Ethanol | 5 mg/mL (heating recommended) | [8] |
| DMF | 30 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intravenous Injection
This protocol describes the preparation of a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Stock Solution Preparation:
-
Vehicle Preparation and Final Formulation:
-
The final formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7]
-
To prepare 1 mL of the final injection solution at a concentration of 2.5 mg/mL:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile Saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be used.[7]
-
It is recommended to use the mixed solution immediately for optimal results.[1]
-
Protocol 2: In Vivo Antiviral Efficacy Study in Mice
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a viral infection model.
Materials:
-
This compound intravenous formulation (prepared as in Protocol 1)
-
Vesicular Stomatitis Virus (VSV)
-
6-8 week old Swiss albino mice
-
Sterile syringes and needles for injection
-
Tissue collection and processing reagents
Experimental Workflow:
Caption: General workflow for an in vivo antiviral efficacy study of this compound.
Procedure:
-
Animal Acclimatization:
-
Acclimatize mice for at least one week before the start of the experiment.
-
-
Grouping and Dosing:
-
Randomly assign mice to a vehicle control group and a this compound treatment group.
-
Administer this compound intravenously at a dose of 3 mg/kg on days -3, -2, -1, and 0 relative to infection.[7] The vehicle control group should receive an equivalent volume of the formulation vehicle.
-
-
Viral Infection:
-
On day 0, infect the mice with a predetermined dose of VSV via the appropriate route (e.g., intravenous).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of illness and changes in body weight.
-
At a specified time point post-infection, euthanize the mice and collect relevant tissues such as the spleen, liver, kidney, and lung.
-
-
Analysis:
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Process the collected tissues to determine the viral titer, for example, by plaque assay.
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A reduction in viral replication in the tissues of the this compound-treated group compared to the control group would indicate antiviral efficacy.[7]
-
Storage and Stability
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This compound Powder: Store at -20°C for up to 3 years.[8]
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Stock Solutions in DMSO: Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.[7]
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Final Intravenous Formulation: It is recommended to prepare this solution fresh and use it immediately for optimal results.[1]
Safety Precautions
This compound is for research use only and is not for human or veterinary use.[2] Standard laboratory safety procedures should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NB-64-15452-200mg | this compound [1493764-08-1] Clinisciences [clinisciences.com]
- 9. This compound - Immunomart [immunomart.com]
Troubleshooting & Optimization
UNC2881 Technical Support Center: Troubleshooting Solubility and Formulation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with UNC2881, a potent Mer kinase inhibitor. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful experimental outcomes.
Troubleshooting Guide
Issue: My this compound precipitated out of solution after dilution in aqueous media.
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Question: Why did my this compound precipitate when I diluted my DMSO stock solution into my cell culture media or buffer?
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Answer: this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous environment, the compound can "crash" or precipitate if its solubility limit is exceeded. The final concentration of DMSO is critical; while it should be kept low (typically <1%) to avoid off-target effects, this can reduce the overall solvating capacity of the final solution.[1]
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Question: How can I prevent my this compound from precipitating during my experiment?
-
Answer: To prevent precipitation, consider the following:
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Use Fresh DMSO: DMSO is hygroscopic and can absorb moisture, which reduces its effectiveness as a solvent for compounds like this compound.[2] Always use fresh, anhydrous DMSO to prepare your stock solutions.
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Optimize Final DMSO Concentration: While minimizing DMSO is important, ensure the final concentration is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% is often a good starting point.
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Sonication and Warming: If you observe precipitation, gentle sonication or warming (e.g., to 37°C) can help redissolve the compound.[3][4] Be cautious with warming, as prolonged heat can degrade the compound.
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Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer. This can sometimes prevent the compound from crashing out.
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Issue: I am having trouble dissolving the powdered form of this compound.
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Question: What is the best solvent to dissolve powdered this compound?
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Answer: The recommended solvent for initial stock solution preparation is Dimethyl Sulfoxide (DMSO).[2][3][4][5][6] Ethanol can also be used, but the solubility is significantly lower.[2][3][6] this compound is practically insoluble in water.[2]
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Question: I've added DMSO, but the this compound is not fully dissolving. What should I do?
-
Answer: If you are having difficulty dissolving this compound in DMSO, you can try the following:
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in common solvents? A1: The solubility of this compound can vary slightly between batches and suppliers. However, the following table summarizes the reported solubility data:
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 30 - 92 mg/mL | 64.7 - 198.45 mM | Use of fresh, anhydrous DMSO is recommended.[2] Sonication or heating can aid dissolution.[3][4] |
| Ethanol | 1 - 7 mg/mL | 2.16 - 15.1 mM | Heating may be required.[2][3] |
| DMF | 30 mg/mL | 64.7 mM | |
| Water | Insoluble | Insoluble | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | 0.54 mM |
Q2: How should I prepare this compound for in vitro cell-based assays? A2: For in vitro experiments, you will typically prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.
Q3: How can I formulate this compound for in vivo animal studies? A3: Due to its low aqueous solubility, this compound requires a specific formulation for in vivo administration. Several formulations have been reported to achieve a clear solution suitable for injection.
Q4: How should I store this compound solutions? A4: Powdered this compound should be stored at -20°C for up to 3 years.[3] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4] Store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[4] Working solutions for in vivo experiments should be prepared fresh on the day of use.[4]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
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Weighing: Accurately weigh the desired amount of this compound powder.
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Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Dissolution: Vortex the solution vigorously. If necessary, use a sonicator or warm the solution gently (up to 60°C) until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into single-use tubes and store at -80°C.
Protocol 2: Formulation of this compound for In Vivo Oral (p.o.) or Intravenous (i.v.) Administration
This protocol describes the preparation of a vehicle solution containing DMSO, PEG300, Tween 80, and saline.
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Prepare a Concentrated Stock: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 92 mg/mL).[2] Ensure it is fully dissolved and the solution is clear.
-
Add Co-solvents Sequentially: In a separate tube, add the required volumes of the vehicle components in the following order, ensuring the solution is clear after each addition:
-
Add the required volume of your this compound DMSO stock.
-
Add PEG300. Mix until the solution is clear.
-
Add Tween 80. Mix until the solution is clear.
-
Add saline (or ddH2O) to reach the final volume. Mix until the solution is clear.
-
-
Final Concentration Example: To prepare a 1 mL working solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would mix:
-
100 µL of this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of saline
-
-
Use Immediately: It is recommended to use the final formulation immediately for optimal results.[2]
Visualizations
References
How to prevent UNC2881 precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the Mer kinase inhibitor, UNC2881, in in vitro experiments. Particular focus is given to preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It exhibits significantly higher selectivity for MerTK over other TAM family members, Axl and Tyro3. By inhibiting the autophosphorylation of MerTK, this compound blocks downstream signaling pathways that are involved in processes such as efferocytosis (the clearance of apoptotic cells), cell proliferation, and survival.[1] Dysregulation of MerTK signaling is implicated in various diseases, including cancer and autoimmune disorders.
Q2: I am observing precipitation after adding this compound to my cell culture medium. What is the cause?
Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This phenomenon, often referred to as "crashing out," typically occurs when the final concentration of the compound exceeds its solubility limit in the media. Several factors can contribute to this, including:
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High final concentration: The desired experimental concentration may be higher than the solubility of this compound in the specific cell culture medium.
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Improper dilution technique: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause localized supersaturation and precipitation.
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Low temperature of the medium: The solubility of many compounds, including this compound, is lower in cold media.
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Interactions with media components: Components in the media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.[2][3]
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High final DMSO concentration: While DMSO is an excellent solvent for this compound, high final concentrations in the culture medium can be toxic to cells. It is crucial to keep the final DMSO concentration as low as possible (ideally below 0.1%).
Q3: How can I prevent this compound from precipitating in my experiments?
To prevent precipitation, it is crucial to follow proper handling and dilution procedures. Here are some best practices:
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Prepare a high-concentration stock solution in 100% anhydrous DMSO. A common stock concentration is 10 mM. Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.
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Store stock solutions properly. Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
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Use a serial dilution method. Instead of adding the high-concentration stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) complete cell culture medium.
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Add the this compound solution to the medium, not the other way around. Add the this compound stock or intermediate dilution dropwise to the pre-warmed media while gently vortexing or swirling to ensure rapid and even dispersion.
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Determine the maximum soluble concentration in your specific media. Before conducting your experiment, it is advisable to perform a solubility test to find the highest concentration of this compound that remains in solution in your specific cell culture medium (including serum) under your experimental conditions.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon addition to media | The final concentration of this compound exceeds its solubility limit in the aqueous media. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific media and conditions. |
| Rapid dilution of the concentrated DMSO stock. | Use a serial dilution method. Add the this compound solution dropwise to pre-warmed media while gently vortexing. | |
| The cell culture medium was cold. | Always use pre-warmed (37°C) cell culture media for preparing your final dilutions. | |
| Delayed precipitation (after hours or days in the incubator) | The compound is degrading or interacting with media components over time. | For long-term experiments, consider replenishing the media with freshly prepared this compound-containing media every 24-48 hours. |
| Changes in media pH over the course of the experiment. | Ensure your incubator's CO2 levels are stable and the media is properly buffered. | |
| Precipitate observed in the DMSO stock solution | The stock solution is supersaturated or has been stored improperly. | Gently warm the vial to 37°C and vortex vigorously to redissolve. If it does not fully redissolve, prepare a fresh stock solution. Store aliquoted stocks at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
Data Presentation: this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents. It is important to note that the solubility in complex mixtures like cell culture media will be lower and should be determined empirically.
| Solvent | Solubility | Source |
| DMSO | ≥ 92 mg/mL (198.45 mM) | [4] |
| Ethanol | ~5-7 mg/mL | [4] |
| Water | Insoluble | [4] |
| Formulation for in vivo use | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials: this compound powder, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
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Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
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Add the appropriate volume of 100% anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution thoroughly to ensure the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Cell Culture Medium
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Materials: this compound DMSO stock solution, complete cell culture medium (pre-warmed to 37°C).
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
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Step 1: Intermediate Dilution (Recommended): Prepare an intermediate dilution of the this compound stock in pre-warmed complete medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:100 in media to get a 100 µM intermediate solution.
-
Step 2: Final Dilution: Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to your final volume of pre-warmed complete cell culture medium.
-
Crucial Step: Add the this compound solution dropwise to the vortexing or swirling media to ensure rapid and even dispersion.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Visualizations
Mer Kinase Signaling Pathway
The following diagram illustrates the simplified signaling pathway of Mer tyrosine kinase, which is inhibited by this compound. Ligand binding to MerTK leads to its autophosphorylation and the activation of downstream pro-survival and anti-inflammatory pathways.
Caption: Simplified MerTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve issues with this compound precipitation in cell culture experiments.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | An Optimized Approach to Recover Secreted Proteins from Fibroblast Conditioned-Media for Secretomic Analysis [frontiersin.org]
- 4. benchchem.com [benchchem.com]
UNC2881 stability in aqueous solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of UNC2881, a potent Mer kinase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments, with a focus on the stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, orally active inhibitor of Mer tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family.[1][2] It functions by blocking the phosphorylation of Mer kinase, which is involved in various cellular processes, including cell survival, migration, and the regulation of the inflammatory response.[1][2] this compound also shows inhibitory activity against Axl and Tyro3, but with significantly lower potency.[1]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in DMSO and ethanol (B145695) but is insoluble in water. For long-term storage, the powdered form of this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q3: How should I prepare working solutions of this compound for in vitro experiments?
Due to its poor aqueous solubility, it is crucial to prepare this compound working solutions carefully to avoid precipitation. A common method is to first dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to the desired final concentration immediately before use. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. Vigorous mixing or vortexing during dilution can help to prevent precipitation.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Aqueous Solution/Cell Culture Medium
Possible Cause: this compound is poorly soluble in aqueous solutions. Precipitation can occur when the DMSO stock solution is diluted into cell culture medium, especially at higher concentrations.
Solution:
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Minimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤ 0.1%).
-
Two-Step Dilution: Perform a serial dilution. First, dilute the high-concentration DMSO stock into a small volume of serum-free medium, mixing thoroughly. Then, add this intermediate dilution to the final volume of complete medium.
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Warm the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
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Sonication: If precipitation persists, brief sonication of the final working solution may help to redissolve the compound. However, this should be done with caution as it can potentially degrade the compound.
-
Reduce Final Concentration: If precipitation is still an issue, consider lowering the final concentration of this compound used in the experiment.
Issue 2: Inconsistent or No-Effect Observed in Experiments
Possible Cause: The observed lack of effect or inconsistency could be due to the degradation of this compound in the aqueous experimental environment over the course of the experiment. The stability of this compound in cell culture media over extended periods has not been extensively documented.
Solution:
-
Fresh Preparation: Always prepare fresh working solutions of this compound immediately before each experiment. Do not store diluted aqueous solutions.
-
Time-Course Experiment: To assess the stability in your specific experimental setup, you can perform a time-course experiment. Prepare a bulk working solution and test its efficacy at different time points (e.g., 0, 2, 4, 8, 24 hours) after preparation.
-
Replenish the Compound: For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared this compound-containing medium every 24 hours to maintain a consistent effective concentration.
-
Control Experiments: Include appropriate positive and negative controls in your experiments to ensure that the observed effects (or lack thereof) are due to the activity of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
| Parameter | Recommendation |
| Solvent | DMSO |
| Concentration | 10 mM - 50 mM |
| Storage | -80°C (up to 2 years) or -20°C (up to 1 year) in aliquots |
Preparation of this compound Working Solution for Cell Culture
| Step | Procedure |
| 1. Thaw Stock | Thaw a single aliquot of the this compound DMSO stock solution at room temperature. |
| 2. Pre-warm Medium | Pre-warm the required volume of cell culture medium to 37°C. |
| 3. Dilution | Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.1%. |
| 4. Mixing | Mix immediately and thoroughly by vortexing or inverting the tube several times. |
| 5. Use | Use the freshly prepared working solution immediately. |
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: Optimizing UNC2881 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC2881. The information is designed to help optimize experimental design and troubleshoot common issues encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3][4] It functions by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and activation of MerTK.[5] This inhibition blocks downstream signaling pathways that are involved in processes like cell survival, proliferation, and migration.[2][6][7]
Q2: What are the recommended starting concentrations for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, based on published data, a good starting point for most cell-based assays is in the low nanomolar to low micromolar range. For instance, this compound inhibits Mer kinase phosphorylation in 697 B-ALL cells with an IC50 of 22 nM.[1][3][8] For platelet aggregation assays, a concentration of 3 µM has been shown to be effective.[9] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO at concentrations up to 50 mM.[10] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[8] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, which should typically be kept below 0.5% to avoid solvent-induced artifacts.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Lower than expected potency (higher IC50 value) | Compound Precipitation: this compound may precipitate in aqueous solutions if the final DMSO concentration is too low or if the compound's solubility limit is exceeded in the cell culture medium. | - Visually inspect the media for any precipitate after adding this compound.- Increase the final DMSO concentration slightly (while staying within the tolerated range for your cells).- Prepare fresh dilutions from the stock solution for each experiment.[1] |
| Cell Line Sensitivity: Different cell lines express varying levels of MerTK, which can affect their sensitivity to this compound. | - Confirm MerTK expression levels in your cell line of interest via Western blot or qPCR.- Consider using a cell line with known high MerTK expression as a positive control. | |
| Assay Conditions: The IC50 value can be influenced by factors such as cell density, incubation time, and the concentration of stimulating ligands (if applicable). | - Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.- Perform a time-course experiment to determine the optimal incubation time.- If studying ligand-stimulated MerTK activation, ensure the ligand concentration is optimal. | |
| Inconsistent results between experiments | Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage can lead to the degradation of the compound. | - Aliquot the stock solution into single-use vials.- Store the stock solution at -80°C for long-term stability.[8] |
| Variability in Cell Culture: Changes in cell passage number, confluency, or media composition can affect experimental outcomes. | - Use cells within a consistent and low passage number range.- Maintain consistent cell culture practices and ensure media components are not expired. | |
| Unexpected or off-target effects observed | Inhibition of other kinases: Although this compound is highly selective for MerTK, at higher concentrations it may inhibit other kinases, such as Axl and Tyro3.[1][3][4] | - Perform a kinase selectivity panel to identify potential off-target interactions.[5]- Use the lowest effective concentration of this compound determined from your dose-response studies.- Compare the observed phenotype with that of other known MerTK inhibitors or with genetic knockdown of MerTK. |
| Cytotoxicity: At high concentrations, this compound may induce cytotoxicity, which could be independent of its effect on MerTK. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to determine the cytotoxic concentration range of this compound for your cell line. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Cell Line | Reference |
| Mer Kinase | Cell-free | 4.3 nM | - | [1][3][4] |
| Mer Kinase Phosphorylation | Cell-based | 22 nM | 697 B-ALL | [1][3][8] |
| Axl Kinase | Cell-free | 360 nM | - | [3][4][8] |
| Tyro3 Kinase | Cell-free | 250 nM | - | [3][4][8] |
Table 2: Effective Concentrations of this compound in Functional Assays
| Assay | Effective Concentration | Cell Type | Reference |
| Inhibition of Platelet Aggregation | 3 µM | Human Platelets | [9] |
| Inhibition of ligand-stimulated EGFR-MerTK activation | 0-1000 nM | Chimeric receptor-expressing cells | [8] |
Experimental Protocols
Protocol 1: Western Blot for MerTK Phosphorylation
This protocol describes the detection of phosphorylated MerTK in a human B-cell acute lymphoblastic leukemia cell line (e.g., 697 cells) following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture 697 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against phospho-MerTK (e.g., Tyr749) overnight at 4°C. A recommended starting dilution is 1:1000.[11][12]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.[13][14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total MerTK and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Protocol 2: Platelet Aggregation Assay
This protocol outlines a method to assess the effect of this compound on collagen-induced platelet aggregation in human platelet-rich plasma (PRP).
-
Preparation of Platelet-Rich Plasma (PRP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a blank.
-
-
Platelet Aggregation Measurement:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Use a platelet aggregometer and calibrate it with PRP (0% aggregation) and PPP (100% aggregation).
-
Add PRP to the aggregometer cuvettes with a stir bar.
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Add this compound at the desired final concentration (e.g., 3 µM) or vehicle control (DMSO) to the PRP and incubate for 5-10 minutes at 37°C with stirring.
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Initiate platelet aggregation by adding a collagen solution (e.g., 2-5 µg/mL final concentration).[15]
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Record the change in light transmittance for at least 5 minutes to monitor platelet aggregation.
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The percentage of aggregation is calculated based on the change in light transmission relative to the PPP control.
-
Visualizations
Caption: MerTK Signaling Pathway Inhibition by this compound.
Caption: General Workflow for Western Blot Analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TAM Receptor | TargetMol [targetmol.com]
- 4. UNC 2881 | Other RTKs | Tocris Bioscience [tocris.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Mer tyrosine kinase (MerTK) promotes macrophage survival following exposure to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. UNC 2881 | Additional RTK Inhibitors: R&D Systems [rndsystems.com]
- 11. Phospho-MER/SKY (Tyr749, Tyr681) Polyclonal Antibody (PA5-40270) [thermofisher.com]
- 12. Phospho-Axl (Tyr698)/Mer (Tyr749)/Tyro3 (Tyr681) (D6M4W) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 15. uncmedicalcenter.org [uncmedicalcenter.org]
Potential off-target effects of UNC2881
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UNC2881, a potent and selective inhibitor of Mer tyrosine kinase. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common issues and questions that may arise during preclinical research and development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing unexpected cellular phenotypes or toxicity in our experiments with this compound. Could these be due to off-target effects?
A1: Yes, unexpected biological effects or toxicity are potential indicators of off-target activity. While this compound is a highly selective inhibitor of Mer kinase, like many kinase inhibitors, it may interact with other kinases or proteins, especially at higher concentrations. It is crucial to differentiate between on-target and off-target effects to ensure accurate interpretation of your experimental results.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Verify that this compound is engaging with its intended target, Mer kinase, in your experimental system. A Cellular Thermal Shift Assay (CETSA) is an excellent method for confirming target engagement in intact cells.
-
Dose-Response Analysis: Perform a dose-response experiment and correlate the observed phenotype with the IC50 of this compound for Mer kinase inhibition (in vitro IC50: 4.3 nM; cellular IC50: 22 nM).[1][2] If the phenotype occurs at concentrations significantly higher than the IC50 for Mer, it may suggest an off-target effect.
-
Use a Structurally Unrelated Mer Inhibitor: To confirm that the observed phenotype is due to Mer kinase inhibition, use a different, structurally unrelated Mer inhibitor. If the phenotype is not replicated, it suggests the effect may be specific to the chemical scaffold of this compound.
-
Kinome-Wide Profiling: To identify potential off-target kinases, consider performing a comprehensive kinase selectivity screen, such as a KINOMEscan™, against a broad panel of kinases.
Q2: What are the known off-targets of this compound?
A2: this compound is a specific inhibitor of Mer tyrosine kinase with an in vitro IC50 of 4.3 nM.[2] It exhibits significant selectivity over the other two members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, with 83-fold selectivity against Axl and 58-fold selectivity against Tyro3.[2] In cellular assays, this compound inhibits Mer kinase phosphorylation with an IC50 of 22 nM.[1][2]
Data Presentation: Representative Kinase Selectivity Profile
The following table presents a representative kinase selectivity profile for the multi-targeted kinase inhibitor Dasatinib. This data is provided as an example to illustrate the type of information obtained from a comprehensive kinome scan and to highlight the importance of assessing inhibitor selectivity. The dissociation constant (Kd) indicates the binding affinity, with lower values representing stronger binding.
| Kinase Target | Dasatinib Kd (nM) | On-Target/Off-Target | Kinase Family |
| ABL1 | <0.5 | On-Target | Tyrosine Kinase |
| SRC | <0.5 | On-Target | Tyrosine Kinase |
| LCK | 1.1 | Off-Target | Tyrosine Kinase |
| YES1 | 1.1 | Off-Target | Tyrosine Kinase |
| FYN | 1.2 | Off-Target | Tyrosine Kinase |
| KIT | 5 | Off-Target | Tyrosine Kinase |
| PDGFRα | 7 | Off-Target | Tyrosine Kinase |
| PDGFRβ | 28 | Off-Target | Tyrosine Kinase |
| EPHA2 | 30 | Off-Target | Tyrosine Kinase |
| p38α (MAPK14) | 320 | Off-Target | Serine/Threonine Kinase |
| MEK1 (MAP2K1) | >10,000 | Off-Target | Serine/Threonine Kinase |
Note: This data is for Dasatinib and is intended to be illustrative of the data generated in a kinase selectivity screen. The off-target profile of this compound will be different.
Experimental Protocols
To assist researchers in validating the on-target and investigating potential off-target effects of this compound, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 value of this compound against Mer kinase and other potential off-target kinases.
Materials:
-
Purified recombinant human Mer kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate peptide (specific for the kinase)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add kinase buffer to each well of the plate.
-
Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add the purified kinase to all wells except the negative control.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for 1-2 hours.
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting ADP to ATP to generate a luminescent signal.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA to confirm the engagement of this compound with Mer kinase in intact cells.[3][4]
Objective: To verify that this compound binds to and stabilizes Mer kinase in a cellular environment.
Materials:
-
Cell line expressing Mer kinase (e.g., 697 B-ALL cells)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibody against Mer kinase
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for Mer kinase.
-
-
Data Analysis:
-
Quantify the band intensities for Mer kinase using densitometry software.
-
For each treatment condition (vehicle and this compound), plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Visualizations
Signaling Pathway Diagram
Caption: Simplified Mer kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A logical workflow for investigating potential off-target effects of a kinase inhibitor.
References
UNC2881 cytotoxicity in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Mer tyrosine kinase inhibitor, UNC2881.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
Q1: How should I dissolve and store this compound?
-
A1: this compound is soluble in DMSO at concentrations up to 92 mg/mL (198.45 mM).[1] For long-term storage, it is recommended to store the compound as a powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for 1 year. To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[2]
-
-
Q2: My this compound solution appears to have precipitated. What should I do?
Mechanism of Action
-
Q3: What is the primary target of this compound?
-
Q4: How selective is this compound for Mer kinase?
Experimental Design
-
Q5: What is a typical working concentration for this compound in cell-based assays?
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A5: The effective concentration of this compound can vary depending on the cell line and the specific assay. For inhibiting Mer kinase phosphorylation in cells, IC50 values are in the nanomolar range (e.g., 22 nM in 697 B-ALL cells).[3][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Q6: What are the known downstream signaling pathways affected by this compound?
-
A6: As an inhibitor of Mer kinase, this compound is expected to modulate downstream signaling pathways that regulate cell survival, proliferation, and migration. These pathways include the MAPK/ERK, PI3K/Akt/mTOR, and JAK/STAT pathways.
-
Troubleshooting Guides
Inconsistent or Unexpected Results in Cytotoxicity Assays
| Problem | Possible Cause | Troubleshooting Suggestion |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density, different cell passage numbers, or variations in this compound concentration. | Ensure consistent cell seeding density and use cells within a similar passage number range for all experiments. Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. |
| No significant cytotoxicity observed at expected concentrations. | The cell line may not be dependent on Mer kinase signaling for survival, or the cells may have developed resistance. | Confirm Mer expression and activation in your cell line. Consider using a positive control cell line known to be sensitive to Mer inhibition. |
| Unexpectedly high cytotoxicity at low concentrations. | This could be due to off-target effects of the compound at higher concentrations or particular sensitivity of the cell line. | Perform a broader kinase profiling to identify potential off-target effects.[6][7] Correlate the cytotoxic effect with the inhibition of Mer phosphorylation to distinguish on-target from off-target effects. |
Issues with Apoptosis or Cell Cycle Assays
| Problem | Possible Cause | Troubleshooting Suggestion |
| No significant increase in apoptosis after this compound treatment. | The concentration of this compound may be too low, or the incubation time may be too short to induce apoptosis. The cell line may be resistant to apoptosis. | Perform a time-course and dose-response experiment. Analyze for other cellular outcomes, such as cell cycle arrest or senescence. |
| Difficulty in distinguishing between apoptotic and necrotic cells. | Suboptimal staining with Annexin V and Propidium Iodide (PI). | Optimize the concentrations of Annexin V and PI and the incubation time. Ensure proper compensation settings on the flow cytometer. |
| No clear cell cycle arrest observed. | The effect of this compound on the cell cycle may be cell-type specific or may occur at different time points or concentrations than those tested. | Conduct a time-course experiment to analyze cell cycle distribution at multiple time points after this compound treatment. |
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. Mer |
| Mer | 4.3 | 1-fold |
| Tyro3 | 250 | 58-fold |
| Axl | 360 | 83-fold |
Data from cell-free assays.[3][4]
Table 2: Effect of this compound on Mer Kinase Phosphorylation in a Cellular Context
| Cell Line | Assay | IC50 (nM) |
| 697 B-ALL | Mer Kinase Phosphorylation | 22 |
Table 3: Cytotoxicity of this compound in Different Cell Lines (Example Template)
Comprehensive public data on the cytotoxic IC50 values of this compound across a wide range of cancer cell lines is limited. Researchers are encouraged to generate their own dose-response curves to determine the IC50 for cell viability in their specific cell lines of interest. The following table serves as a template.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | MTT | 72 | User-determined |
| e.g., A549 | Lung Carcinoma | MTT | 72 | User-determined |
| e.g., U87-MG | Glioblastoma | MTT | 72 | User-determined |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effect of this compound on cell viability.
-
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for a specific time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
-
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix them by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: this compound inhibits Mer kinase, blocking downstream signaling pathways.
Caption: Workflow for assessing this compound cytotoxicity and mechanism.
References
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with UNC2881
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the Mer tyrosine kinase inhibitor, UNC2881. The information is designed to help address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of Mer tyrosine kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Its mechanism of action is ATP-competitive, binding to the kinase domain of Mer and blocking its autophosphorylation and subsequent downstream signaling.[3]
2. What is the selectivity profile of this compound?
This compound exhibits high selectivity for Mer kinase over the other TAM family members, Axl and Tyro3. It is approximately 83-fold more selective for Mer than Axl and 58-fold more selective than Tyro3.[2][4]
3. What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at -80°C for up to 2 years.[4][5] Stock solutions should be aliquoted and stored at -80°C for up to 1 year.[2][5] Avoid repeated freeze-thaw cycles.[6]
4. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO at concentrations up to 92 mg/mL (198.45 mM).[4] It is recommended to use fresh, moisture-free DMSO for the best solubility.[4] For cellular assays, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced effects.[6]
Troubleshooting Inconsistent Results
Issue 1: High Variability in IC50 Values
Inconsistent IC50 values are a common issue in kinase inhibitor studies. This variability can arise from several factors related to experimental setup and execution.
Possible Causes and Solutions:
-
Lot-to-Lot Variability: The purity and activity of this compound can vary between manufacturing batches.[7][8]
-
Solution: If you suspect lot-to-lot variability, it is advisable to test new batches against a previously validated lot using a standardized assay. Purchase from a reputable supplier who provides a certificate of analysis with batch-specific purity data.[9]
-
-
Cell-Based Assay Conditions: Differences in cell density, passage number, and serum concentration can all impact the apparent potency of an inhibitor.
-
Solution: Standardize your cell culture and assay protocols. Ensure consistent cell seeding densities and use cells within a defined passage number range. Serum can contain growth factors that may interfere with the signaling pathway being studied, so consider using low-serum or serum-free media for your assays.
-
-
Assay Type: IC50 values can differ between biochemical (cell-free) and cellular assays.[10]
Issue 2: Poor Solubility or Precipitation in Media
This compound has limited aqueous solubility, which can lead to precipitation in cell culture media, especially at higher concentrations.
Possible Causes and Solutions:
-
Exceeding Solubility Limit: The concentration of this compound in your experiment may be higher than its solubility in the aqueous medium.
-
Interaction with Media Components: Components in the cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes cause compounds to precipitate.
-
Solution: Test the solubility of this compound in your specific cell culture medium before conducting the experiment. If precipitation is an issue, you may need to try different media formulations or reduce the serum concentration.
-
Issue 3: Discrepancy Between In Vitro and In Vivo Results
Promising in vitro results do not always translate to in vivo efficacy. This can be due to a variety of pharmacokinetic and pharmacodynamic factors.
Possible Causes and Solutions:
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Poor Pharmacokinetics: this compound has high systemic clearance and low oral bioavailability (14%) in mice.[2][4][5]
-
Off-Target Effects: At higher concentrations required for in vivo studies, this compound may inhibit other kinases, leading to unexpected phenotypes or toxicity.[12][13]
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Solution: Conduct a dose-response study in vivo to identify a therapeutic window that balances efficacy with toxicity. It is also beneficial to confirm that the observed in vivo effects are due to Mer inhibition by using a second, structurally distinct Mer inhibitor or by using genetic approaches like shRNA or CRISPR to validate the target.[3][14]
-
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (Mer) | 4.3 nM | Cell-free assay | [1][2][4] |
| IC50 (Axl) | 360 nM | Cell-free assay | [1][5] |
| IC50 (Tyro3) | 250 nM | Cell-free assay | [1][5] |
| Cellular IC50 (Mer Phosphorylation) | 22 nM | 697 B-ALL cells | [4][5][15] |
| Solubility in DMSO | up to 92 mg/mL (198.45 mM) | N/A | [4] |
| Solubility in Ethanol | 5 mg/mL (10.78 mM) | N/A | [2] |
| Oral Bioavailability (Mice) | 14% | 3 mg/kg, p.o. | [2][4][5] |
| Systemic Clearance (Mice) | 94.5 mL/min/kg | 3 mg/kg, i.v. | [4][5] |
Experimental Protocols
Cell-Based Mer Phosphorylation Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on Mer phosphorylation in a cellular context.
Materials:
-
This compound
-
697 B-ALL cells (or other suitable cell line expressing Mer)
-
RPMI-1640 medium
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
-
DMSO
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (anti-phospho-Mer, anti-total-Mer, anti-GAPDH)
-
Secondary antibody (HRP-conjugated)
-
ECL Western Blotting Substrate
Procedure:
-
Cell Culture: Culture 697 B-ALL cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations.
-
Cell Treatment: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. The next day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for the desired time (e.g., 1-4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Mer) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total Mer and a loading control (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Mer signal to the total Mer signal and then to the loading control. Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Visualizations
Caption: Mer signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for this compound cell-based assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TAM Receptor | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions [mdpi.com]
- 9. UNC 2881 | Other RTKs | Tocris Bioscience [tocris.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. icr.ac.uk [icr.ac.uk]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UNC2881 for In Vivo Studies
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing UNC2881 in in vivo studies. It includes troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and specific small molecule inhibitor of Mer tyrosine kinase (MerTK).[1][2] It functions by binding to the ATP-binding site of the kinase domain, blocking its phosphorylation and the subsequent activation of downstream signaling pathways.[1] this compound exhibits significant selectivity for MerTK over other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2]
Q2: Why is this compound used as a control in in vivo studies?
A2: this compound is often used as a specific control compound in studies investigating the role of MerTK. Rather than being an inert vehicle, it serves as a control to demonstrate that the observed in vivo effects of a related active compound are due to the inhibition of a different target, while accounting for any potential effects of MerTK inhibition itself. It is crucial to understand that due to its potent MerTK inhibition, this compound is not an inactive vehicle and will have biological effects.
Q3: What are the known in vitro and in vivo effects of this compound?
A3: In vitro, this compound has been shown to inhibit Mer kinase phosphorylation and collagen-stimulated platelet aggregation.[1] In vivo studies in mice have demonstrated that this compound has a high systemic clearance and low oral bioavailability.[1][2]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is selective for MerTK, like many kinase inhibitors, it has the potential for off-target effects, especially at higher concentrations.[1][2] It shows some inhibition of Axl and Tyro3 kinases at concentrations higher than those required for MerTK inhibition.[1][2] Researchers should consider performing dose-response experiments to correlate the observed phenotype with the IC50 of MerTK inhibition to assess the likelihood of off-target effects.
Q5: Does this compound have immunomodulatory effects?
A5: Yes. MerTK plays a significant role in regulating the innate immune response, particularly in macrophages, by promoting the clearance of apoptotic cells (efferocytosis) and suppressing inflammation.[3][4] Therefore, inhibition of MerTK by this compound is expected to have immunomodulatory effects, potentially leading to an enhanced anti-tumor immune response.[3][4] This is a critical consideration when using this compound as a control, as these effects can confound the interpretation of results if not properly accounted for.
Q6: What is the recommended vehicle for in vivo administration of this compound?
A6: this compound is poorly soluble in water. A common vehicle formulation for in vivo studies consists of a mixture of solvents to ensure solubility and stability. Several formulations have been reported, including:
-
10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[2]
-
5% DMSO and 95% Corn oil[1] It is essential to prepare the formulation fresh before each use and to ensure the compound is fully dissolved.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Compound Precipitation in Vehicle | - Improper solvent ratio- Low temperature- Compound instability | - Prepare the formulation fresh before each use.- Gently warm the vehicle during preparation (if components are heat-stable).- Ensure all components are fully dissolved before adding the next.- Consider adjusting the vehicle composition (e.g., increasing the percentage of solubilizing agents like PEG300 or Tween-80).[2] |
| Inconsistent Results Between Animals | - Inaccurate dosing- Variability in animal handling- Instability of the formulation | - Calibrate all dosing equipment regularly.- Standardize animal handling and administration procedures.- Ensure the formulation is homogenous before each administration; vortex if necessary.- Prepare fresh formulations for each experiment to avoid degradation. |
| Unexpected Toxicity or Adverse Effects | - Dose is too high (exceeding Maximum Tolerated Dose)- Off-target effects- Vehicle-related toxicity | - Conduct a dose-escalation study to determine the Maximum Tolerated Dose (MTD) in your specific animal model.[5][6]- Lower the concentration of this compound to a range closer to its MerTK IC50.- Administer a vehicle-only control group to rule out toxicity from the formulation components. |
| Observed Phenotype is Inconsistent with MerTK Biology | - Off-target kinase inhibition- Confounding immunomodulatory effects | - Perform a dose-response experiment to see if the phenotype correlates with the known potency of this compound for MerTK.- Use a structurally unrelated MerTK inhibitor to confirm the phenotype is on-target.- Thoroughly characterize the immune cell populations in your model to understand the impact of MerTK inhibition.[3][4] |
Data Presentation
Table 1: Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Selectivity vs. MerTK |
| MerTK | 4.3 | 1x |
| Tyro3 | 250 | ~58x |
| Axl | 360 | ~83x |
| Data compiled from multiple sources.[1][2] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice
| Parameter | Value |
| Systemic Clearance | 94.5 mL/min/kg |
| Oral Bioavailability | 14% |
| Data from in vivo studies in mice.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral or Intraperitoneal Administration (Aqueous-based)
This protocol is adapted from publicly available formulation data.[2]
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 33 mg/mL).
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 100 µL of the this compound DMSO stock solution.
-
Add 400 µL of PEG300. Vortex until the solution is clear and homogenous.
-
Add 50 µL of Tween-80. Vortex thoroughly.
-
Slowly add 450 µL of sterile saline while vortexing to prevent precipitation.
-
-
Final Concentration: This will result in a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, with a this compound concentration of 3.3 mg/mL. Adjust the initial stock concentration as needed for your desired final dosing concentration.
-
Administration: Administer the calculated volume of the this compound formulation or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection). Use immediately after preparation.
Protocol 2: Preparation of this compound for Oral Administration (Oil-based)
This protocol is adapted from publicly available formulation data.[1]
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 5.6 mg/mL).
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile microcentrifuge tube, add 50 µL of the this compound DMSO stock solution.
-
Add 950 µL of corn oil.
-
Vortex thoroughly until the solution is a uniform suspension.
-
-
Final Concentration: This will result in a final vehicle composition of 5% DMSO and 95% corn oil, with a this compound concentration of 0.28 mg/mL. Adjust the initial stock concentration for your desired final dosing concentration.
-
Administration: Administer the calculated volume via oral gavage. Use immediately after preparation.
Visualizations
Caption: this compound inhibits MerTK, blocking downstream signaling pathways.
Caption: A typical workflow for in vivo studies using this compound.
Caption: A logical approach to troubleshooting unexpected in vivo results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TAM Receptor | TargetMol [targetmol.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Targeting MerTK decreases efferocytosis and increases anti-tumor immune infiltrate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
Impact of serum concentration on UNC2881 activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC2881, a potent Mer kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that specifically targets Mer tyrosine kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2] Its mechanism of action is the inhibition of Mer kinase phosphorylation, which plays a crucial role in processes like platelet aggregation and immune response regulation.[3][4]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay conditions. In cell-free assays, the IC50 for Mer is approximately 4.3 nM.[1] In cell-based assays, such as those measuring the inhibition of Mer kinase phosphorylation in leukemia cells, the IC50 is around 22 nM.[1][3][4] It shows high selectivity for Mer over other TAM family members, Axl and Tyro3.[1][2]
Q3: Why is the IC50 value of this compound higher in my cell-based assay compared to the reported cell-free IC50?
It is common to observe a higher IC50 value in cell-based assays compared to cell-free biochemical assays. This discrepancy can be attributed to several factors present in a cellular environment, including cell membrane permeability, intracellular metabolism of the compound, and non-specific binding to cellular components. A primary contributor to this shift is the presence of serum in the cell culture medium.
Q4: How does the concentration of serum in cell culture media affect the activity of this compound?
Serum contains a high concentration of proteins, such as albumin and alpha-1-acid glycoprotein, which can bind to small molecule inhibitors like this compound.[5][6][7] This protein binding reduces the concentration of free, unbound this compound available to interact with its target, Mer kinase, within the cells.[6] Consequently, a higher total concentration of this compound is required to achieve the same level of inhibition in the presence of serum, leading to an apparent increase in the IC50 value.[8]
Troubleshooting Guide
Issue: Reduced or inconsistent this compound activity in cell-based experiments.
If you are observing lower than expected potency or variability in your results with this compound, consider the following troubleshooting steps:
-
Serum Concentration: The concentration of fetal bovine serum (FBS) or other sera in your cell culture medium is a critical factor. The higher the serum percentage, the more pronounced the protein binding effect, which can lead to a significant reduction in the effective concentration of this compound.
-
Lot-to-Lot Variability of Serum: Different lots of serum can have varying protein compositions, which can affect the extent of drug binding and lead to inconsistent results between experiments.[9]
-
Cell Density: The density of your cell culture can influence the apparent potency of the inhibitor. Ensure you are using a consistent cell seeding density for all experiments.
-
Compound Stability: Ensure that your stock solution of this compound is properly stored and that working solutions are freshly prepared for each experiment to avoid degradation.
Experimental Workflow for Troubleshooting
Caption: Troubleshooting workflow for reduced this compound activity.
Data Presentation
The following table provides representative data on how serum concentration can impact the IC50 of this compound in a cell-based assay. Note that these are illustrative values and the actual impact will vary depending on the cell line and assay conditions.
| Fetal Bovine Serum (FBS) Concentration | Apparent IC50 of this compound (nM) | Fold Shift in IC50 (vs. 0.5% FBS) |
| 0.5% | 35 | 1.0 |
| 2% | 75 | 2.1 |
| 5% | 180 | 5.1 |
| 10% | 450 | 12.9 |
Experimental Protocols
Protocol: Determining the Impact of Serum Concentration on this compound IC50
This protocol describes a method to quantify the effect of serum on the inhibitory activity of this compound using a cell-based phosphorylation assay.
1. Cell Culture and Seeding:
- Culture your target cells (e.g., 697 B-ALL cells) in their recommended growth medium.
- Harvest cells in the exponential growth phase and ensure high viability (>95%).
- Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere or recover overnight.
2. Serum Starvation (Optional but Recommended):
- Gently aspirate the growth medium and replace it with a basal medium containing a low serum concentration (e.g., 0.5% FBS) for 4-6 hours to reduce baseline receptor tyrosine kinase activity.
3. Preparation of this compound Serial Dilutions:
- Prepare a 10 mM stock solution of this compound in DMSO.
- Perform serial dilutions of the this compound stock solution in basal medium containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%). Prepare a range of concentrations that will bracket the expected IC50 values.
4. Treatment of Cells:
- Remove the starvation medium from the cells.
- Add the prepared this compound dilutions (in the corresponding serum-containing media) to the wells. Include a vehicle control (DMSO in the highest serum concentration medium).
- Incubate for the desired pre-treatment time (e.g., 1-2 hours).
5. Stimulation (if necessary):
- If the experiment requires ligand-induced phosphorylation, add the appropriate stimulant (e.g., Gas6) to the wells and incubate for the recommended time (e.g., 15-30 minutes).
6. Cell Lysis and Protein Quantification:
- Aspirate the medium and wash the cells with cold PBS.
- Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
7. Western Blotting or ELISA:
- Analyze the cell lysates for the levels of phosphorylated Mer (p-Mer) and total Mer using either Western blotting or a specific ELISA kit.
- Normalize the p-Mer signal to the total Mer signal.
8. Data Analysis:
- Plot the normalized p-Mer signal against the logarithm of the this compound concentration for each serum condition.
- Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value for each serum concentration.
Experimental Workflow Diagram
Caption: Workflow for assessing serum impact on this compound IC50.
Signaling Pathway
Mer Tyrosine Kinase Signaling Pathway
Caption: Simplified MerTK signaling pathway and this compound inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Mer Specific Tyrosine Kinase Inhibitors for the Treatment and Prevention of Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of protein binding on the in vitro activity of antitumour acridine derivatives and related anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Binding • Frontage Laboratories [frontagelab.com]
- 7. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 8. benchchem.com [benchchem.com]
- 9. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
Minimizing UNC2881 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of UNC2881 during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it as a powder at -20°C for up to 3 years. For extended storage, -80°C is also a suitable option.
Q2: How should I prepare and store this compound stock solutions?
A2: It is advisable to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO). For short-term storage (up to 1 month), aliquots of the stock solution can be stored at -20°C. For long-term storage (up to 1 year), it is recommended to store the aliquots at -80°C. To prevent degradation from repeated freeze-thaw cycles, it is crucial to prepare single-use aliquots.
Q3: My this compound solution has changed color. What should I do?
A3: A change in the color of your this compound solution may indicate chemical degradation. It is recommended to discard the solution and prepare a fresh one from a solid sample. To prevent this, always store solutions protected from light and minimize their exposure to air.
Q4: I observe precipitation in my stock solution after thawing. How can I resolve this?
A4: Precipitation upon thawing can occur if the solubility limit is exceeded at lower temperatures. To redissolve the compound, you can warm the vial to room temperature and vortex it gently. If precipitation persists, brief sonication may be helpful. To avoid this issue in the future, consider preparing slightly more diluted stock solutions if your experimental design allows.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of this compound activity in bioassays | Degradation of the compound in the stock solution or working solution. | - Prepare fresh working solutions for each experiment. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the storage conditions of your solid compound and stock solutions. - Perform a stability check of your compound under your specific assay conditions. |
| Inconsistent experimental results | Partial degradation of this compound leading to variable active concentrations. | - Ensure complete dissolution of the compound when preparing solutions. - Protect solutions from light and elevated temperatures during experiments. - Use high-purity solvents for all solutions. |
| Appearance of new peaks in HPLC/LC-MS analysis | Formation of degradation products. | - Review storage and handling procedures. - Conduct forced degradation studies to identify potential degradation products. - If the degradation is significant, the compound may need to be repurified or a new batch ordered. |
Minimizing Degradation: A Proactive Approach
To proactively minimize the degradation of this compound, it is essential to understand its potential degradation pathways and implement appropriate handling and storage procedures.
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are plausible:
-
Hydrolysis: The amide bond in the this compound molecule could be susceptible to hydrolysis under strongly acidic or basic conditions. The pyrimidine (B1678525) ring can also undergo hydrolytic degradation.
-
Oxidation: The imidazole (B134444) ring and the secondary amine are susceptible to oxidation. Exposure to air (oxygen) and certain metal ions can catalyze oxidative degradation.
-
Photodegradation: The pyrimidine and imidazole rings are aromatic heterocyclic systems that can absorb UV light, potentially leading to photodegradation.
Caption: Potential degradation pathways for this compound.
Recommended Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are crucial for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.
1.1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile (B52724) or methanol).
1.2. Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. |
| Thermal Degradation | Incubate the solid compound at 105°C for 24 hours. Also, incubate a solution of the compound at 60°C for 24 hours. |
| Photodegradation | Expose a solution of the compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |
1.3. Analysis:
-
Analyze the stressed samples by a stability-indicating HPLC or LC-MS method to identify and quantify any degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol outlines a general approach for developing an HPLC method to separate this compound from its potential degradation products.
2.1. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B, and gradually increase to elute the parent compound and any degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or the λmax of this compound) |
| Column Temperature | 30°C |
2.2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation studies.
Caption: Recommended workflow for handling this compound.
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions to maintain its integrity.
| Form | Solvent | Storage Temperature | Recommended Duration |
| Solid Powder | N/A | -20°C | Up to 3 years |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 1 year |
For in-vivo experiments, it is highly recommended to prepare fresh solutions daily. If precipitation occurs upon mixing with aqueous buffers, gentle warming and/or sonication can be used to aid dissolution.
Validation & Comparative
A Comparative Guide to Mer Inhibitors: UNC2881 versus UNC569
For researchers and drug development professionals navigating the landscape of Mer tyrosine kinase (MerTK) inhibitors, a clear understanding of the available pre-clinical data is crucial for informed decision-making. This guide provides a detailed, objective comparison of two prominent Mer inhibitors, UNC2881 and UNC569, based on published experimental data.
At a Glance: Key Performance Indicators
| Parameter | This compound | UNC569 | Reference(s) |
| Biochemical IC50 (Mer) | 4.3 nM | 2.9 nM | [1], |
| Biochemical IC50 (Axl) | 360 nM | 37 nM | [1],[2] |
| Biochemical IC50 (Tyro3) | 250 nM | 48 nM | [1],[2] |
| Cellular Mer Phosphorylation IC50 (697 B-ALL cells) | 22 nM | 141 ± 15 nM | [3],[4] |
| Cellular Mer Phosphorylation IC50 (Jurkat T-ALL cells) | Not Reported | 193 ± 56 nM | [4] |
| Cell Proliferation IC50 (697 B-ALL cells) | Not Reported | 0.5 µM | [4] |
| Cell Proliferation IC50 (Jurkat T-ALL cells) | Not Reported | 1.2 µM | [4] |
| Mouse Oral Bioavailability | 14% | 57% | [3],[2] |
| Mouse Systemic Clearance | 94.5 mL/min/kg | 19.5 mL/min/kg | [3],[2] |
| In Vivo Efficacy Model | Vesicular Stomatitis Virus (VSV) replication reduction | >50% reduction in tumor burden in a T-ALL zebrafish model | [2] |
Note: The data presented is compiled from different studies and may not be directly comparable due to potential variations in experimental conditions.
In-Depth Analysis
Biochemical Potency and Selectivity
Both this compound and UNC569 are potent inhibitors of Mer kinase in biochemical assays, with IC50 values in the low nanomolar range. UNC569 exhibits a slightly lower IC50 for Mer at 2.9 nM compared to 4.3 nM for this compound[1].
A key differentiator lies in their selectivity against other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. This compound demonstrates higher selectivity for Mer over Axl and Tyro3, with approximately 84-fold and 58-fold selectivity, respectively[5]. In contrast, UNC569 is a more potent inhibitor of Axl and Tyro3, with IC50 values of 37 nM and 48 nM, respectively, making it a broader TAM inhibitor compared to this compound[2]. The choice between a highly selective Mer inhibitor versus a broader TAM inhibitor would depend on the specific therapeutic strategy and the role of Axl and Tyro3 in the disease context.
Cellular Activity
In cellular assays, this compound shows a potent inhibition of Mer phosphorylation in the 697 B-cell acute lymphoblastic leukemia (B-ALL) cell line with an IC50 of 22 nM[3]. UNC569 also inhibits Mer phosphorylation in 697 cells, with a reported IC50 of 141 ± 15 nM[4]. It is important to note that these values are from different studies and direct comparison should be made with caution. UNC569 has also been shown to inhibit Mer phosphorylation in Jurkat T-cell ALL cells with an IC50 of 193 ± 56 nM[4].
Furthermore, UNC569 has been demonstrated to reduce the proliferation and survival of both 697 and Jurkat ALL cell lines, with IC50 values of 0.5 µM and 1.2 µM in MTT assays, respectively[4]. Studies on UNC569 have also shown that it induces apoptosis in ALL cell lines[2].
Downstream Signaling
Mer activation triggers several pro-survival and proliferative signaling pathways, including the PI3K/AKT and MAPK/ERK pathways[4]. UNC569 has been shown to effectively inhibit the activation of Mer and downstream signaling through ERK1/2 and AKT in ALL cells[4][6]. This provides a clear biochemical mechanism for its anti-leukemic effects. While it is expected that this compound would also inhibit these pathways due to its potent inhibition of Mer, detailed studies on its effects on downstream signaling pathways are not as extensively reported in the currently available literature.
Caption: Mer Tyrosine Kinase (MerTK) Signaling Pathway and points of inhibition.
Pharmacokinetics and In Vivo Efficacy
Pharmacokinetic studies in mice have revealed significant differences between the two inhibitors. UNC569 demonstrates good oral bioavailability at 57% and a low systemic clearance of 19.5 mL/min/kg[2]. In contrast, this compound has a lower oral bioavailability of 14% and a high systemic clearance of 94.5 mL/min/kg[3]. These pharmacokinetic properties suggest that UNC569 may be more suitable for oral administration in in vivo studies.
In terms of in vivo efficacy, UNC569 has been shown to induce a greater than 50% reduction in tumor burden in a transgenic zebrafish model of T-ALL when administered at 4 µM for two weeks[4][6]. For this compound, an in vivo study demonstrated its ability to limit vesicular stomatitis virus (VSV) replication in mice, suggesting a role for Mer kinase in viral pathogenesis[7]. However, direct comparative in vivo efficacy studies in cancer models are not available.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and building upon existing research. Below are summaries of methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Protocol Summary:
-
A purified recombinant Mer kinase is incubated with varying concentrations of the inhibitor (e.g., this compound or UNC569) in a buffer containing ATP and a suitable substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo).
-
The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cellular Mer Phosphorylation Assay
Objective: To measure the inhibition of Mer phosphorylation in a cellular context.
Protocol Summary:
-
Cells expressing Mer (e.g., 697 B-ALL cells) are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the Mer inhibitor for a specific duration (e.g., 1 hour).
-
To stabilize the phosphorylated form of Mer, a phosphatase inhibitor like pervanadate (B1264367) may be added for a short period before cell lysis.
-
Cells are lysed, and the total protein concentration is determined.
-
Mer protein is immunoprecipitated from the cell lysates using an anti-Mer antibody.
-
The immunoprecipitated samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
-
The membrane is probed with a primary antibody specific for phosphorylated Mer (p-Mer) and a primary antibody for total Mer as a loading control.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.
-
The ratio of p-Mer to total Mer is calculated for each inhibitor concentration, and the IC50 value is determined.
MTT Cell Proliferation Assay
Objective: To assess the effect of an inhibitor on cell viability and proliferation.
Protocol Summary:
-
Suspension cells (e.g., 697 or Jurkat) are seeded in a 96-well plate at a predetermined density.
-
The cells are treated with various concentrations of the inhibitor and incubated for a specified time (e.g., 48 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance values are proportional to the number of viable cells. The IC50 for cell proliferation is calculated from the dose-response curve.
Conclusion
Both this compound and UNC569 are valuable research tools for investigating the role of MerTK in various diseases. The choice between these inhibitors will likely be guided by the specific research question.
-
This compound offers higher selectivity for Mer over other TAM kinases, making it a more suitable tool for studies focused specifically on Mer function without the confounding effects of Axl and Tyro3 inhibition.
-
UNC569 , with its broader TAM inhibitory profile and favorable pharmacokinetic properties, may be a more promising candidate for in vivo studies where targeting multiple TAM kinases could be therapeutically beneficial.
Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive assessment of the relative potency and efficacy of these two important Mer inhibitors.
References
- 1. Zebrafish and tumor xenograft model [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pretreatment and analysis techniques development of TKIs in biological samples for pharmacokinetic studies and therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UNC569, a novel small molecule Mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UNC569, a novel small-molecule mer inhibitor with efficacy against acute lymphoblastic leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
A Head-to-Head Comparison of UNC2881 and MRX-2843 for MerTK Inhibition in Preclinical Research
In the landscape of targeted cancer therapy, the Mer tyrosine kinase (MerTK) has emerged as a promising target due to its role in promoting tumor cell survival, proliferation, and immune evasion.[1][2][3][4][5] This guide provides a comprehensive comparison of two prominent small molecule inhibitors of MerTK: UNC2881 and MRX-2843, intended for researchers, scientists, and drug development professionals.
Overview and Mechanism of Action
Both this compound and MRX-2843 are potent, ATP-competitive tyrosine kinase inhibitors that target MerTK. However, they exhibit different selectivity profiles. This compound is a highly selective inhibitor of MerTK.[6][7][8] In contrast, MRX-2843 is a dual inhibitor, targeting both MerTK and FMS-like tyrosine kinase 3 (Flt3), another receptor tyrosine kinase implicated in various hematological malignancies.[9][10]
The inhibition of MerTK by these compounds blocks the ligand-dependent autophosphorylation of the kinase, thereby preventing the activation of downstream pro-oncogenic signaling pathways.[1][3] These pathways include the PI3K/Akt, MAPK/ERK, and STAT signaling cascades, which are crucial for regulating cell survival, proliferation, and migration.[1][3][5] By abrogating these signals, both inhibitors have been shown to induce apoptosis and inhibit the proliferation of cancer cells that overexpress MerTK.[10][11]
Quantitative Comparison of Inhibitor Performance
The following tables summarize the key quantitative data for this compound and MRX-2843 based on available preclinical data.
Table 1: In Vitro Potency and Selectivity
| Parameter | This compound | MRX-2843 |
| MerTK IC₅₀ (enzymatic) | 4.3 nM[6][7][8] | 1.3 nM[10][12][13] |
| Flt3 IC₅₀ (enzymatic) | Not reported as primary target | 0.64 nM[10][12][13] |
| Axl IC₅₀ (enzymatic) | 360 nM[7][14] | Selective over Axl[10] |
| Tyro3 IC₅₀ (enzymatic) | 250 nM[6][7] | Selective over Tyro3[10] |
| Cellular MerTK Phosphorylation IC₅₀ | 22 nM (697 B-ALL cells)[6][14] | ~10-100 nM (Kasumi-1 cells)[12] |
Table 2: In Vivo Pharmacokinetics in Mice
| Parameter | This compound | MRX-2843 |
| Oral Bioavailability | 14%[6][8][14] | 78% (at 3 mg/kg)[12] |
| Systemic Clearance | 94.5 mL/min/kg[6][14] | Not explicitly stated |
| Terminal Half-life (t₁/₂) | 0.80 h[14] | 4.4 h (at 3 mg/kg)[12] |
| Maximum Concentration (Cₘₐₓ) | Not explicitly stated | 1.3 µM (at 3 mg/kg)[12] |
Key Experimental Findings and Methodologies
In Vitro Studies
Kinase Inhibition Assays: The enzymatic potency (IC₅₀) of both inhibitors was determined using cell-free kinase assays. For instance, a Rapidfire LCMS method has been described for assessing the potency of MerTK inhibitors.[15] These assays typically involve incubating the recombinant kinase domain with the inhibitor and a substrate in the presence of ATP, followed by quantification of substrate phosphorylation.
Cellular Phosphorylation Assays: To assess the inhibitors' activity in a cellular context, Western blot analysis is commonly employed to measure the phosphorylation status of MerTK and its downstream effectors.
Experimental Protocol: Western Blot for MerTK Phosphorylation
-
Cell Culture and Treatment: Cancer cell lines overexpressing MerTK (e.g., Kasumi-1, NOMO-1, 697 B-ALL) are cultured to ~80% confluency.[6][10] The cells are then treated with varying concentrations of this compound or MRX-2843 for a specified duration (e.g., 1 hour).[6][10]
-
Lysis and Protein Quantification: Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The total protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Immunoprecipitation (optional but recommended for low abundance proteins): MerTK can be immunoprecipitated from the cell lysates using an anti-MerTK antibody to enrich the protein of interest.[10]
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated MerTK (p-MerTK) and total MerTK. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Functional Assays: The biological consequences of MerTK inhibition are evaluated through various functional assays.
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry is a standard method to quantify the induction of apoptosis in inhibitor-treated cells.[10]
-
Colony Formation Assays: These assays assess the long-term proliferative capacity of cancer cells following inhibitor treatment. Cells are seeded at low density and allowed to form colonies over several days, which are then stained and counted.[10]
-
Efferocytosis Assays: As MerTK plays a crucial role in the clearance of apoptotic cells (efferocytosis) by phagocytes, assays have been developed to measure the inhibition of this process.[16][17][18] A real-time image-based efferocytosis assay can be used to screen for functionally inhibitory anti-MerTK agents.[16][17]
In Vivo Studies
Pharmacokinetic Analysis: The pharmacokinetic properties of the inhibitors are determined in animal models, typically mice. This involves administering the compound (intravenously and orally) and collecting blood samples at various time points to measure drug concentration using methods like LC-MS/MS.[6][12]
Xenograft Models: The in vivo efficacy of this compound and MRX-2843 has been evaluated in murine xenograft models of various cancers, including acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC).[10][11][19][20] In these studies, human cancer cells are implanted into immunocompromised mice, and tumor growth is monitored following treatment with the inhibitors.
Signaling Pathways and Experimental Visualizations
The following diagrams illustrate the MerTK signaling pathway and a typical experimental workflow for evaluating MerTK inhibitors.
Caption: Ligand binding to MerTK activates downstream signaling pathways promoting cancer cell survival.
Caption: A typical workflow for assessing the in vitro efficacy of MerTK inhibitors.
Conclusion
Both this compound and MRX-2843 are valuable research tools for investigating the role of MerTK in cancer and other diseases.
-
This compound offers high selectivity for MerTK, making it an ideal probe for studies focused specifically on the function of this receptor tyrosine kinase.[6][7][8] Its lower oral bioavailability may be a consideration for in vivo studies requiring oral administration.[6][8][14]
-
MRX-2843 , with its dual inhibition of MerTK and Flt3, presents a therapeutic strategy for malignancies where both kinases are implicated, such as AML.[9][10][21] Its excellent oral bioavailability and longer half-life make it well-suited for in vivo efficacy studies.[12]
The choice between this compound and MRX-2843 will ultimately depend on the specific research question and experimental context. For studies requiring precise targeting of MerTK, this compound is the more appropriate choice. For translational research in cancers co-driven by MerTK and Flt3, or for in vivo studies where oral administration is preferred, MRX-2843 represents a strong candidate.
References
- 1. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pathways: MERTK signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. [PDF] Molecular Pathways Molecular Pathways : MERTK Signaling in Cancer | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. This compound | TAM Receptor | TargetMol [targetmol.com]
- 9. Facebook [cancer.gov]
- 10. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Pharmacological inhibition of MERTK induces in vivo retinal degeneration: a multimodal imaging ocular safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Real-Time Image-Based Efferocytosis Assay for the Discovery of Functionally Inhibitory Anti-MerTK Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. MERTK activation drives osimertinib resistance in EGFR-mutant non–small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The MERTK/FLT3 inhibitor MRX-2843 overcomes resistance-conferring FLT3 mutations in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
UNC2881: A Comparative Guide to its Selectivity Against Axl and Tyro3 Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor UNC2881's selectivity against Axl and Tyro3, two key members of the TAM (Tyro3, Axl, Mer) receptor tyrosine kinase family. By presenting supporting experimental data, detailed protocols, and visual diagrams, this document aims to offer an objective resource for researchers in oncology, immunology, and drug discovery.
Comparative Selectivity of this compound and Other TAM Kinase Inhibitors
This compound is a potent inhibitor of Mer kinase, demonstrating significant selectivity over the other TAM family members, Axl and Tyro3.[1] The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other notable TAM kinase inhibitors against Axl, Tyro3, and Mer. Lower IC50 values indicate greater potency.
| Inhibitor | Axl IC50 (nM) | Tyro3 IC50 (nM) | Mer IC50 (nM) | Primary Target(s) |
| This compound | 360 | 250 | 4.3 | Mer |
| UNC2250 | 270 | 100 | 1.7 | Mer[2][3][4] |
| LDC1267 | 29 | 8 | <5 | Pan-TAM[3][5][6][7][8] |
| BMS-777607 | 1.1 | 4.3 | 14 | c-Met, Axl, Ron, Tyro3[1][9][10] |
| Bemcentinib (R428) | 14 | >700 | >700 | Axl[11] |
| Cabozantinib | 7 | - | - | VEGFR2, MET, AXL, RET, KIT, FLT3[12][13][14] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is compiled from publicly available sources for comparative purposes.
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for understanding its therapeutic potential and off-target effects. A widely used method for this is the in vitro kinase assay, which measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of phosphorylated substrate or the amount of ADP produced is quantified. The presence of an inhibitor will decrease the rate of this reaction.
Generalized Protocol (using ADP-Glo™ Kinase Assay as an example):
-
Reagent Preparation:
-
Prepare a reaction buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the reaction buffer.
-
Prepare a solution containing the kinase (e.g., recombinant human Axl or Tyro3) and the appropriate substrate (peptide or protein).
-
Prepare an ATP solution at a concentration that is at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase and substrate solution to each well.
-
Add the serially diluted inhibitor or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™):
-
Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
Axl and Tyro3 Signaling Pathways
Axl and Tyro3 are activated by their primary ligands, Growth Arrest-Specific 6 (Gas6) and Protein S.[15][16][17][18] Upon ligand binding, the receptors dimerize and autophosphorylate, initiating downstream signaling cascades that play crucial roles in cell survival, proliferation, migration, and immune regulation.[19][20][21] The primary signaling pathways activated by Axl and Tyro3 are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/ERK pathways.[22][23][24][25]
Caption: Simplified Axl and Tyro3 signaling pathways.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like this compound.
Caption: Experimental workflow for kinase selectivity profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cabozantinib inhibits AXL- and MET-dependent cancer cell migration induced by growth-arrest-specific 6 and hepatocyte growth factor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cabozantinib: Multi-kinase Inhibitor of MET, AXL, RET, and VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. TAM receptors , Gas 6 , and protein S : roles in in fl ammation and hemostasis | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | GAS6/TAM Pathway Signaling in Hemostasis and Thrombosis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Dual targeting of TAM receptors Tyro3, Axl, and MerTK: Role in tumors and the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Identification of signalling pathways activated by Tyro3 that promote cell survival, proliferation and invasiveness in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Targeting Tyro3, Axl and MerTK (TAM receptors): implications for macrophages in the tumor microenvironment | springermedizin.de [springermedizin.de]
- 25. mdpi.com [mdpi.com]
Navigating the Kinase Landscape: A Comparative Guide to UNC2881 Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides an objective comparison of UNC2881, a potent Mer tyrosine kinase (MerTK) inhibitor, and its cross-reactivity with other kinases, supported by available experimental data. A detailed examination of its selectivity is crucial for interpreting experimental outcomes and anticipating potential off-target effects.
This compound has emerged as a valuable chemical probe for studying MerTK signaling, a key pathway in efferocytosis and immune regulation. However, the therapeutic potential and experimental utility of any kinase inhibitor are intrinsically linked to its selectivity. This guide delves into the cross-reactivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.
Quantitative Analysis of this compound Kinase Selectivity
This compound is a specific inhibitor of Mer tyrosine kinase with an IC50 of 4.3 nM.[1][2] Its selectivity has been primarily characterized against the other members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, Axl and Tyro3.
The following table summarizes the inhibitory activity of this compound against these kinases.
| Kinase Target | IC50 (nM) | Selectivity vs. MerTK |
| MerTK | 4.3 | 1-fold |
| Tyro3 | 250 | ~58-fold |
| Axl | 360 | ~83-fold |
Data compiled from multiple sources.[1][2][3]
As the data indicates, this compound demonstrates significant selectivity for MerTK over Axl and Tyro3, with approximately 83- and 58-fold greater potency for MerTK, respectively.[1][2] While comprehensive data from a broad kinome scan for this compound is not publicly available, its high selectivity within the TAM family suggests a targeted inhibitory profile. The lack of extensive public data underscores the importance of performing comprehensive kinase profiling for any inhibitor to fully characterize its off-target interaction landscape.
MerTK Signaling Pathway
MerTK is a receptor tyrosine kinase that plays a critical role in various cellular processes, including the clearance of apoptotic cells (efferocytosis), regulation of the innate immune response, and cell proliferation. The binding of its ligands, such as Gas6, leads to the dimerization and autophosphorylation of the receptor, initiating a cascade of downstream signaling events.
Experimental Protocols
The determination of kinase inhibitor selectivity is reliant on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used in the characterization of inhibitors like this compound.
Biochemical Kinase Inhibition Assay (for IC50 Determination)
This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
1. Materials:
- Purified recombinant MerTK, Axl, and Tyro3 kinases
- This compound (or other test inhibitor)
- ATP (Adenosine triphosphate)
- Substrate peptide (specific for the kinase)
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- 384-well assay plates
- Plate reader capable of luminescence or fluorescence detection
2. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, followed by 10-point, 3-fold serial dilutions.
- Assay Plate Setup: Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
- Kinase/Substrate Addition: Add the purified kinase and its specific substrate to the wells containing the compound.
- Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration is typically at or near the Km for each specific kinase to ensure competitive binding can be accurately measured.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
- Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol. This often involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
- Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Kinase Selectivity Profiling
Comprehensive kinase selectivity profiling involves screening an inhibitor against a large panel of kinases to identify potential off-target interactions. The following diagram illustrates a typical workflow for such a screen.
References
Enhancing Chemotherapy Efficacy: A Comparative Guide to MERTK Inhibitor UNC2881 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. A promising strategy to overcome this challenge is the combination of cytotoxic agents with targeted therapies that disrupt cancer cell survival and resistance mechanisms. This guide provides a comprehensive overview of the potential efficacy of UNC2881, a selective MERTK inhibitor, in combination with chemotherapy. While direct preclinical or clinical data for this compound in combination with specific chemotherapeutic agents are not yet publicly available, this guide draws comparisons from studies on other MERTK inhibitors and outlines the strong scientific rationale for this therapeutic approach.
The Rationale for Combining MERTK Inhibition with Chemotherapy
MERTK, a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases, is overexpressed in a variety of cancers, including non-small cell lung cancer (NSCLC), leukemia, and melanoma.[1][2][3] Its activation promotes cancer cell proliferation, survival, and resistance to apoptosis, thereby diminishing the effectiveness of chemotherapeutic agents.[1][4] Inhibition of MERTK signaling has been shown to increase sensitivity to cytotoxic chemotherapies, suggesting that combining a MERTK inhibitor like this compound with standard chemotherapy could be a potent therapeutic strategy.[4][5][6]
This compound: A Selective MERTK Inhibitor
This compound is a potent and selective small molecule inhibitor of MERTK. While specific data on its combination with chemotherapy is pending, its mechanism of action provides a strong basis for its potential to enhance the efficacy of cytotoxic drugs.
Comparative Analysis: MERTK Inhibitors in Combination with Chemotherapy
To illustrate the potential of this combination strategy, we can look at preclinical data from another MERTK inhibitor, UNC2025, in combination with the chemotherapeutic agent methotrexate (B535133) in leukemia models.
Quantitative Data Summary: UNC2025 and Methotrexate in a B-ALL Xenograft Model
| Treatment Group | Outcome | Result | Reference |
| Vehicle Control | Median Survival | ~27 days | [6] |
| UNC2025 alone | Median Survival | Increased to ~45 days (p < 0.0001) | [6] |
| Methotrexate alone | Tumor Burden | Reduced | [6] |
| UNC2025 + Methotrexate | Tumor Burden & Survival | Reduced tumor burden and increased tumor-free survival relative to either agent alone | [6] |
These findings demonstrate that the addition of a MERTK inhibitor to standard chemotherapy can lead to a significant improvement in therapeutic outcomes in a preclinical leukemia model.[5][6] This provides a strong rationale for investigating similar combinations with this compound in other cancer types where MERTK is implicated in chemoresistance.
Another MERTK inhibitor, MRX-2843, a dual MERTK and FLT3 inhibitor, has also shown synergistic anti-leukemia activity when combined with BCL-2 inhibitors, further supporting the potential of MERTK inhibition in combination therapies.[7]
Experimental Protocols
Below is a detailed, hypothetical experimental protocol for evaluating the efficacy of this compound in combination with a standard chemotherapeutic agent, such as doxorubicin, in a non-small cell lung cancer (NSCLC) model. This protocol is based on established methodologies for similar preclinical studies.
In Vitro Synergy Assessment
-
Cell Lines: Utilize human NSCLC cell lines with known MERTK expression levels (e.g., A549, H1299).
-
Treatment: Treat cells with a matrix of concentrations of this compound and doxorubicin, both as single agents and in combination, for 48-72 hours.
-
Viability Assay: Assess cell viability using an MTS or CellTiter-Glo assay.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
Apoptosis Assay: Perform Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptosis in cells treated with single agents and the combination.
In Vivo Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for xenograft studies.
-
Tumor Implantation: Subcutaneously implant MERTK-expressing human NSCLC cells into the flanks of the mice.
-
Treatment Groups: Once tumors reach a palpable size, randomize mice into the following treatment groups:
-
Vehicle control
-
This compound alone (dose and schedule to be determined by pharmacokinetic studies)
-
Doxorubicin alone (standard dosing for murine models)
-
This compound and Doxorubicin in combination
-
-
Efficacy Endpoints:
-
Measure tumor volume twice weekly using calipers.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for weight measurement and downstream analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
-
Statistical Analysis: Analyze differences in tumor growth between treatment groups using appropriate statistical methods, such as a two-way ANOVA.
Visualizing the Rationale and Workflow
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: MERTK signaling pathway and points of intervention.
Caption: Workflow for preclinical evaluation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to MerTK Inhibition: UNC2881 vs. siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
Mer receptor tyrosine kinase (MerTK) has emerged as a critical regulator in various physiological and pathological processes, including immune response, efferocytosis (the clearance of apoptotic cells), and cancer progression.[1][2] Its role in tumor survival, chemoresistance, and immunosuppression makes it a compelling target for therapeutic intervention.[3][4] Researchers aiming to investigate MerTK function typically employ two primary methods of inhibition: small molecule inhibitors and genetic knockdown.
This guide provides an objective comparison between a specific, potent small molecule inhibitor, UNC2881 , and the widely used genetic tool, siRNA (small interfering RNA) knockdown , for targeting MerTK. We will delve into their mechanisms of action, present key experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate method for their experimental needs.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between this compound and siRNA lies in how they disrupt MerTK function. This compound acts as a direct, post-translational inhibitor of protein function, while siRNA acts at the pre-translational level to prevent the protein from being made.
-
This compound: This compound is a small molecule inhibitor that functions as an ATP competitor.[5][6] It binds to the ATP-binding pocket within the kinase domain of the MerTK protein. This occupation prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the initiation of downstream signaling cascades.[1] This inhibition is rapid and, importantly, reversible upon removal of the compound.
-
siRNA Knockdown: This genetic method leverages the cell's natural RNA interference (RNAi) pathway.[7][8] A synthetic double-stranded siRNA molecule, designed to be complementary to the MerTK mRNA sequence, is introduced into the cell. The RNA-Induced Silencing Complex (RISC) incorporates the siRNA, unwinds it, and uses the single "guide" strand to find and bind to the target MerTK mRNA.[8] This binding leads to the enzymatic cleavage and subsequent degradation of the mRNA, preventing its translation into MerTK protein.[8] This results in a depletion of the total MerTK protein pool over time.
At a Glance: this compound vs. siRNA Knockdown of MerTK
The following table summarizes the key characteristics and performance metrics of each method to facilitate a direct comparison.
| Feature | This compound (Small Molecule Inhibitor) | siRNA Knockdown (Genetic Inhibition) |
| Target | MerTK protein kinase domain | MerTK messenger RNA (mRNA) |
| Mechanism | Competitive ATP binding, inhibition of autophosphorylation and kinase activity.[5] | RISC-mediated cleavage and degradation of mRNA, preventing protein synthesis.[8] |
| Efficiency/Potency | High potency with an IC50 of 4.3 nM in cell-free assays and 22 nM in cells.[5][9] | Typically achieves 70-90% reduction in target mRNA/protein levels.[10][11] |
| Kinetics | Rapid onset of action (minutes to hours).[9] Effect is reversible upon washout. | Slower onset (24-72 hours required for protein depletion).[12] Effect is transient but can last for several days. |
| Specificity | Highly selective for MerTK over other TAM kinases (83-fold over Axl, 58-fold over Tyro3).[5] Potential for off-target kinase inhibition exists.[13] | Highly specific to the target mRNA sequence. Off-target effects can occur via partial complementarity to other mRNAs ("miRNA-like" effects).[7][14][15] |
| Impact on Signaling | Immediately blocks downstream signaling pathways (e.g., AKT, ERK, STAT).[16][17] | Suppresses downstream signaling as a consequence of total protein depletion.[18][19] |
| Typical Applications | Acute inhibition studies, validating kinase activity dependence, in vivo studies due to oral bioavailability.[9] | Studying the functional consequences of protein loss, target validation, long-term depletion studies.[20] |
| Advantages | Rapid and reversible, dose-dependent control, suitable for in vivo use, easy to implement. | High specificity to the target gene, allows for study of non-kinase functions of the protein. |
| Disadvantages | Potential for off-target kinase effects, requires continuous presence to maintain inhibition. | Slower onset of action, transfection efficiency can vary between cell types, potential for off-target gene silencing.[14] |
Quantitative Data Summary
Table 1: Potency and Selectivity of this compound
This table highlights the high selectivity of this compound for MerTK compared to the other members of the TAM family of receptor tyrosine kinases, Axl and Tyro3.
| Target Kinase | IC50 (nM, cell-free) | Selectivity vs. MerTK |
| MerTK | 4.3 | - |
| Axl | ~360 | ~83-fold |
| Tyro3 | ~250 | ~58-fold |
Data sourced from Selleck Chemicals and MedchemExpress.[5][9]
Table 2: Typical Efficacy of MerTK siRNA Knockdown
This table represents the expected outcomes from a typical siRNA experiment targeting MerTK.
| Metric | Typical Result | Time to Max Effect |
| mRNA Knockdown | >80% | 24-48 hours |
| Protein Reduction | 70-90% | 48-96 hours |
| Phenotypic Change | Variable | 72-120 hours |
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
MerTK Signaling Pathway
Caption: The MerTK signaling cascade is initiated by ligand binding, leading to receptor dimerization, autophosphorylation, and activation of pro-survival pathways like PI3K/AKT and MAPK/ERK.
Experimental Workflow Comparison
References
- 1. What are MerTK modulators and how do they work? [synapse.patsnap.com]
- 2. Big data analytics for MerTK genomics reveals its double-edged sword functions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MERTK Inhibition as a Targeted Novel Cancer Therapy | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Knockdown of C-terminal Src kinase by siRNA-mediated RNA interference augments T cell receptor signaling in mature T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. siRNA-Induced mRNA Knockdown and Phenotype | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. | BioWorld [bioworld.com]
- 14. Off-target effects by siRNA can induce toxic phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule inhibition of MERTK is efficacious in non-small cell lung cancer models independent of driver oncogene status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MerTK signaling in macrophages promotes the synthesis of inflammation resolution mediators by suppressing CaMKII activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MERTK Inhibition as a Targeted Novel Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of UNC2881: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. UNC2881, a potent and specific Mer kinase inhibitor, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Core Principles of this compound Disposal
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established principles for the disposal of laboratory chemical waste provide a clear framework. All chemical waste must be managed in accordance with federal, state, and local regulations. It is the responsibility of the individual laboratory worker to be aware of and adhere to these guidelines.
Procedural Steps for Disposal
1. Waste Identification and Segregation:
-
Categorization: Assume all chemical wastes are hazardous unless explicitly stated otherwise by a reliable source. This compound, as a bioactive small molecule, should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams unless they are chemically compatible. For instance, organic solvent solutions of this compound should be kept separate from aqueous waste. Incompatible wastes must be stored in separate containers to prevent dangerous reactions.
2. Waste Collection and Container Management:
-
Container Selection: Use appropriate, leak-proof, and chemically resistant containers for collecting this compound waste. Glass jars or carboys are generally suitable. Ensure the container material is compatible with the solvent used to dissolve the this compound.
-
Labeling: All waste containers must be clearly labeled. The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and the solvent used. Attach a hazardous waste label as soon as you begin collecting waste in the container.
-
Container Handling: Keep waste containers securely closed when not in use. Do not overfill containers; a good practice is to not exceed 75% of the container's capacity.
3. Disposal of Different Forms of this compound Waste:
-
Solid Waste:
-
Collect pure this compound powder and any contaminated personal protective equipment (PPE) such as gloves and weighing paper in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Solvent-Based Solutions: Solutions of this compound in organic solvents (e.g., DMSO) must be collected as hazardous solvent waste. Do not dispose of these down the drain.
-
Aqueous Solutions: While some highly diluted aqueous solutions of certain chemicals may be permissible for drain disposal in some jurisdictions, it is best practice to treat all this compound solutions as hazardous waste. Collect these in a designated aqueous hazardous waste container.
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste.
-
Glassware: Empty chemical storage containers and glassware should be rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste. After thorough cleaning, the glassware can be managed according to your institution's procedures for clean lab glass.
-
4. Arranging for Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for chemical waste pickup and disposal. This typically involves contacting your Environmental Health and Safety (EHS) office.
-
Documentation: Complete any required waste manifests or pickup request forms accurately and completely.
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (Mer Kinase) | 22 nM | MedchemExpress[1] |
| IC50 (Axl) | 360 nM | MedchemExpress[1] |
| IC50 (Tyro3) | 250 nM | MedchemExpress[1] |
| Solubility in DMSO | ≥ 2.5 mg/mL (5.39 mM) | MedchemExpress[1] |
Experimental Protocols
While specific experimental protocols for this compound are extensive and varied, a common application is its use as a Mer kinase inhibitor in cell-based assays.
General Protocol for In Vitro Kinase Inhibition Assay:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution to the desired concentrations using an appropriate assay buffer.
-
Kinase Reaction: In a microplate, combine the Mer kinase enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.
-
Inhibition: Add the various concentrations of this compound to the wells containing the kinase reaction mixture. Include a control with no inhibitor.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined amount of time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as detecting phosphorylated substrate with a specific antibody in an ELISA format or using luminescence-based ATP detection to measure ATP consumption.
-
Data Analysis: Plot the enzyme activity against the concentration of this compound. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Visualizing the Disposal Workflow
Caption: A flowchart illustrating the proper workflow for the disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling UNC2881
Researchers and drug development professionals working with the potent Mer kinase inhibitor UNC2881 must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to facilitate the safe and effective use of this compound in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following personal protective equipment is required:
-
Eye and Face Protection: Chemical safety glasses or goggles that conform to standard EN 166 are mandatory to prevent eye contact with the compound.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is crucial to inspect the gloves for any signs of degradation or perforation before use and to follow the glove supplier's guidelines regarding breakthrough time.
-
Body Protection: A standard laboratory coat should be worn to protect against skin contact.
-
Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize exposure risks and maintain the integrity of the compound.
1. Preparation and Reconstitution:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Before handling, ensure all necessary PPE is correctly worn.
-
This compound is typically supplied as a solid. When preparing stock solutions, use the appropriate solvent as specified by the supplier (e.g., DMSO). For in vivo experiments, specific formulations are recommended, such as a mixture of DMSO, PEG300, Tween-80, and saline.
-
To aid dissolution, gentle heating and/or sonication can be employed if precipitation or phase separation occurs.
2. Storage:
-
Store this compound and its stock solutions in a tightly sealed container in a dry, well-ventilated place.
-
For long-term storage, it is recommended to keep the compound at -20°C for up to one year or -80°C for up to two years.[1]
3. Emergency Procedures:
-
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the lower and upper eyelids occasionally. Seek medical attention.
-
In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water.
-
In case of inhalation: Move the individual to fresh air. If breathing becomes difficult, seek medical attention.
-
In case of ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour down the drain.
-
Contaminated Materials: All disposable labware, such as pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a designated, sealed hazardous waste container for proper disposal.
Quantitative Data Summary
| Property | Value | Source |
| IC50 (Mer Kinase) | 22 nM | MedchemExpress |
| IC50 (Axl) | 360 nM | MedchemExpress |
| IC50 (Tyro3) | 250 nM | MedchemExpress |
| Solubility in DMSO | ≥ 2.5 mg/mL | MedchemExpress |
| Storage (Stock Solution) | -20°C (1 year), -80°C (2 years) | MedchemExpress |
Experimental Workflow: Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
